molecular formula C11H18O B12790977 Einecs 272-482-2 CAS No. 68855-37-8

Einecs 272-482-2

Cat. No.: B12790977
CAS No.: 68855-37-8
M. Wt: 166.26 g/mol
InChI Key: JXTFVYUUZSUYPG-UHFFFAOYSA-N
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Description

Significance and Research Imperatives in Modern Chemical Sciences

The contemporary significance of dodecyl methacrylate (B99206) stems from its role as a versatile building block for creating polymers with tailored properties. solubilityofthings.comchemicalbook.com The presence of the long C12 alkyl chain confers a high degree of hydrophobicity, making it a valuable component in the synthesis of materials for coatings, adhesives, and water-repellent surfaces. solubilityofthings.comontosight.ai Research imperatives are driven by the need for advanced materials with specific functionalities. For instance, the copolymerization of DDMA with hydrophilic monomers allows for the creation of amphiphilic polymers, which are of great interest for applications in drug delivery, biomedical materials, and tissue engineering. ontosight.aiontosight.ai

Furthermore, the study of DDMA polymerization kinetics, including techniques like free-radical polymerization, atom transfer radical polymerization (ATRP), and emulsion polymerization, is crucial for controlling polymer architecture and properties such as molecular weight and polydispersity. chemicalbook.comresearchgate.netnih.gov Understanding these processes is essential for optimizing the performance of DDMA-based materials in various applications, from viscosity index improvers in lubricating oils to components in pressure-sensitive adhesives. nih.govaidic.it

Historical Trajectories and Evolution of Academic Research Interest in Methacrylate Esters

Academic research interest in methacrylate esters has a long history, initially driven by the need for transparent and durable materials, famously leading to the development of poly(methyl methacrylate) (PMMA), or acrylic glass. solubilityofthings.com Over time, the focus of research has evolved from simple homopolymers to more complex copolymer systems. The exploration of methacrylate esters with varying alkyl chain lengths, such as dodecyl methacrylate, marked a significant shift towards designing polymers with specific functionalities.

Early research focused on understanding the fundamental polymerization behavior of these monomers. More recent investigations have delved into advanced polymerization techniques to create well-defined polymer architectures. The trajectory of research has also been influenced by the growing demand for "smart" or responsive materials. The incorporation of monomers like DDMA into polymer chains allows for the tuning of properties like thermal responsiveness and self-assembly in solution, opening up new avenues for research in areas such as stimuli-responsive polymers and nanocontainers. springerprofessional.dewarwick.ac.uk There is also a growing interest in developing more durable dental resin composites by exploring alternative methacrylate structures to improve long-term stability. frontiersin.orgnih.gov

Scope and Objectives of Current Scholarly Inquiry into Dodecyl Methacrylate

Current scholarly inquiry into dodecyl methacrylate is multifaceted, with several key objectives:

Advanced Polymer Architectures: A primary goal is the synthesis of novel copolymers and terpolymers containing DDMA to achieve specific material properties. This includes the creation of block copolymers, graft copolymers, and star-shaped polymers with precise control over their molecular structure. warwick.ac.ukresearchgate.net

Functional Materials Development: Researchers are actively exploring the use of DDMA in the development of functional materials. This includes its incorporation into hydrogels to enhance mechanical properties through hydrophobic associations, the surface modification of natural fibers to improve their crystallinity and water repellency, and the formulation of sustainable pressure-sensitive adhesives. nih.govresearchgate.netresearchgate.net

Understanding Polymerization Kinetics and Mechanisms: Detailed studies on the kinetics of DDMA polymerization and copolymerization are ongoing. This includes investigating the effects of different initiators, polymerization techniques, and reaction conditions on the polymerization rate, monomer conversion, and the final properties of the polymer. researchgate.netqut.edu.auacs.org For example, studies have compared the use of monofunctional and bifunctional initiators in the copolymerization of DDMA with other monomers like styrene (B11656) and methyl methacrylate. aidic.itresearchgate.net

Biomedical Applications: The biocompatibility of polymers containing DDMA is a significant area of research. ontosight.ai Studies are exploring their use in drug delivery systems, where the hydrophobic domains formed by the dodecyl groups can encapsulate therapeutic agents, and in the development of materials for medical devices. ontosight.aispringerprofessional.de The synthesis of terpolymers containing DDMA for potential use as drug carriers in treating bone diseases is also being investigated. nih.gov

Interactive Data Tables

Physical and Chemical Properties of Dodecyl Methacrylate

PropertyValueReference
IUPAC Namedodecyl 2-methylprop-2-enoate nih.gov
Molecular FormulaC16H30O2 solubilityofthings.com
Molecular Weight254.41 g/mol solubilityofthings.com
EINECS Number272-482-2 europa.eu
CAS Number142-90-5 chemicalbook.com
AppearanceColorless to pale yellow, clear liquid solubilityofthings.comfujifilm.com
Melting Point-7 °C to -12 °C solubilityofthings.comchemicalbook.com
Boiling Point142 °C @ 4 mmHg chemicalbook.comnih.gov
Density0.868 g/mL at 25 °C chemicalbook.com
SolubilityInsoluble in water; soluble in non-polar organic solvents solubilityofthings.comchemicalbook.comnih.gov
Refractive Indexn20/D 1.445 chemicalbook.com

Key Research Findings on Dodecyl Methacrylate Polymerization and Copolymerization

Research FocusKey FindingsReferences
Free-Radical Polymerization Bulk polymerization proceeds with a low gel effect; crosslinked polymers can form at higher temperatures. researchgate.netresearchgate.net
Copolymerization with Styrene Reactivity ratios indicate a tendency towards ideal copolymerization; initial polymerization rate decreases with increasing styrene content. aidic.itsrce.hr
Copolymerization with Methyl Methacrylate The use of bifunctional initiators can lead to high reaction rates and high polymer molecular masses simultaneously. researchgate.netchem-soc.si
Emulsion Polymerization Copolymers of DDMA and dibutyl itaconate can be synthesized for use in sustainable pressure-sensitive adhesives. chemicalbook.comnih.gov
Copolymerization with Oxyethylene Glycol Dimethacrylates Dimethacrylates were preferentially incorporated into the copolymer chain, indicating higher reactivity. vot.pl
Hydrogel Synthesis Copolymerization with acrylamide (B121943) produces tough hydrogels due to hydrophobic associations from the dodecyl groups. researchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

68855-37-8

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

formaldehyde;1-methyl-4-prop-1-en-2-ylcyclohexene

InChI

InChI=1S/C10H16.CH2O/c1-8(2)10-6-4-9(3)5-7-10;1-2/h4,10H,1,5-7H2,2-3H3;1H2

InChI Key

JXTFVYUUZSUYPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1)C(=C)C.C=O

Origin of Product

United States

Advanced Synthetic Methodologies for Dodecyl Methacrylate Production and Derivatization

Catalytic Approaches in Dodecyl Methacrylate (B99206) Synthesis

The synthesis of dodecyl methacrylate is typically achieved through the esterification of methacrylic acid with dodecanol (B89629) or the transesterification of methyl methacrylate with dodecanol. Catalysis is crucial for achieving high yields and reaction rates. Research has focused on developing more effective and sustainable catalyst systems.

Enzyme-Mediated Transformations for Esterification

Biocatalysis, utilizing enzymes like lipases, presents a green alternative to conventional chemical catalysis for ester synthesis. nih.gov Lipases are known to catalyze esterification under mild conditions, which can reduce energy consumption and the formation of byproducts. researchgate.net Immobilized lipases are particularly advantageous as they can be easily separated from the reaction mixture and reused, enhancing the economic feasibility of the process.

Lipase from Candida antarctica (often immobilized, as in Novozym 435) has shown effectiveness in catalyzing the transesterification of methyl methacrylate with various alcohols. researchgate.net The performance of lipases, such as that from Thermomyces lanuginosus, can be significantly influenced by the support material. For instance, immobilization on methacrylate resins bearing octadecyl groups has been shown to yield a highly stable biocatalyst. mdpi.comucm.es Studies focusing on the synthesis of similar methacrylate esters have demonstrated that reaction parameters such as the type of lipase, solvent, temperature, and acylating agent significantly affect the conversion efficiency. researchgate.net

Table 1: Comparison of Lipase Performance in Methacrylate Synthesis

Lipase Source Support Material Key Advantage
Candida antarctica (Novozym 435) Macroporous acrylic resin High efficiency in transesterification
Thermomyces lanuginosus Methacrylate beads with octadecyl groups Enhanced stability
Candida rugosa Polymeric methacrylate-based resins Effective for triglyceride hydrolysis

This table is generated based on findings from various studies on lipase-catalyzed reactions. researchgate.netmdpi.comku.edu

Photocatalytic Systems in Methacrylate Ester Production

Photocatalysis represents an emerging field in chemical synthesis, offering the potential for reactions to proceed under ambient temperature and pressure using light as an energy source. In polymer chemistry, photoinduced organocatalyzed atom transfer radical polymerization (O-ATRP) has been utilized for the precision synthesis of polymers from monomers like dodecyl methacrylate. acs.org While this application focuses on polymerization rather than the initial monomer synthesis, the underlying principles of using light to drive chemical reactions are relevant.

Semiconductor photocatalysts are being explored for various chemical transformations. uj.edu.pl The direct photocatalytic synthesis of methacrylate esters is a developing area. The efficiency of such systems depends on factors like the photocatalyst's material properties (e.g., phase composition, surface area) and the reaction conditions. uj.edu.pl

Development of Novel Heterogeneous and Homogeneous Catalysis

Both heterogeneous and homogeneous catalysts are widely used in the industrial synthesis of esters. Homogeneous catalysts, such as sulfuric acid or p-toluenesulfonic acid, are effective but can be difficult to separate from the product mixture, leading to corrosion and purification challenges. uclouvain.befiveable.me

Heterogeneous catalysts offer significant advantages, including ease of separation, reusability, and potential for use in continuous flow processes. osti.gov This simplifies product purification and reduces waste. For methacrylate synthesis, solid acid catalysts like ion-exchange resins, zeolites, and supported metal oxides are actively being investigated. nih.gov The development aims to create catalysts that blend the high activity and selectivity of homogeneous systems with the practical benefits of heterogeneous systems. osti.gov For instance, immobilizing homogeneous catalysts onto solid supports is a strategy to "heterogenize" them, combining the advantages of both catalytic types. nih.gov

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis

Feature Homogeneous Catalysis Heterogeneous Catalysis
Phase Catalyst is in the same phase as reactants. fiveable.me Catalyst is in a different phase from reactants. fiveable.me
Separation Difficult to separate from products. fiveable.me Easily separated from products. fiveable.me
Reusability Often not reusable. Generally reusable and recyclable. osti.gov
Selectivity Often offers higher selectivity. fiveable.me Selectivity can vary with active sites. fiveable.me
Industrial Use Acetic acid production (Monsanto process). fiveable.me Ammonia synthesis (Haber-Bosch process). fiveable.me

This table provides a general comparison of the two main types of catalysis.

Green Chemistry Principles Applied to Dodecyl Methacrylate Synthesis

The principles of green chemistry provide a framework for designing chemical processes that are more sustainable and environmentally friendly. Key considerations include maximizing atom economy and minimizing waste. jchr.org

Solvent-Free and Reduced-Solvent Reaction Systems

Many traditional chemical syntheses rely on large volumes of solvents, which can contribute to pollution and waste. sustainability-directory.com Developing solvent-free or reduced-solvent reaction systems is a primary goal of green chemistry. For the synthesis of dodecyl methacrylate, conducting the esterification or transesterification reaction "neat" (without a solvent) is highly desirable. This approach not only reduces waste but can also simplify the purification process. Lipase-catalyzed synthesis, for example, has been successfully conducted under solventless conditions, which further enhances its green credentials. researchgate.net

Atom Economy and Waste Minimization Strategies in Industrial Synthesis

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. skpharmteco.com The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product, with no byproducts. wordpress.com

The direct esterification of methacrylic acid with dodecanol produces water as the only byproduct. This reaction has a high atom economy.

Calculation of Atom Economy for Dodecyl Methacrylate Synthesis (Esterification):

Reaction: C₄H₆O₂ (Methacrylic Acid) + C₁₂H₂₆O (Dodecanol) → C₁₆H₃₀O₂ (Dodecyl Methacrylate) + H₂O (Water)

Molar Mass of Methacrylic Acid: ~86.09 g/mol

Molar Mass of Dodecanol: ~186.34 g/mol

Molar Mass of Dodecyl Methacrylate: ~254.41 g/mol

Molar Mass of Water: ~18.02 g/mol

Atom Economy (%) = (Mass of Desired Product / Total Mass of Reactants) x 100 Atom Economy (%) = (254.41 / (86.09 + 186.34)) x 100 Atom Economy (%) ≈ 93.4%

This high atom economy indicates that the direct esterification process is inherently efficient in terms of minimizing atomic waste. In contrast, transesterification from methyl methacrylate produces methanol (B129727) as a byproduct, which has a slightly lower atom economy but can still be an efficient route. Waste minimization in industrial settings focuses on optimizing reaction conditions to maximize yield, recycling unreacted starting materials, and utilizing catalysts that can be easily recovered and reused. jchr.org These strategies are crucial for reducing the environmental impact and improving the economic viability of dodecyl methacrylate production. sustainability-directory.com

Utilization of Renewable Feedstocks and Sustainable Processes

The chemical industry is undergoing a significant shift towards sustainability, driven by the need to reduce reliance on finite fossil fuels and minimize environmental impact. This transition is evident in the production of methacrylates, where renewable feedstocks are increasingly being explored as viable alternatives to traditional petroleum-based starting materials.

Bio-based Feedstocks: A primary strategy involves the use of biomass to produce the necessary chemical precursors for dodecyl methacrylate. Bio-isobutanol, a second-generation biofuel, stands out as a promising platform chemical. It can be converted into methacrylic acid (MAA), a key building block for all methacrylates. This route avoids the hazardous reactants and harsh conditions associated with conventional methods like the acetone cyanohydrin (ACH) process. chemicalregister.comunibo.itgoogle.com

Another innovative approach utilizes terpenes, which are naturally occurring compounds found in the essential oils of many plants. For instance, camphor, extracted from plants like Artemisia arborescens, can be chemically modified to produce a bio-based methacrylic monomer. acs.org This method leverages a readily available and renewable resource to create a monomer with significant renewable carbon content. Research has also demonstrated the use of vegetable oils, such as castor oil, as feedstocks for producing high-performance polyurethane coatings, showcasing the versatility of plant-based oils in polymer chemistry. cas.org

Industrial adoption of these principles is already underway. For example, commercially available lauryl methacrylate, a compound structurally similar to dodecyl methacrylate, is being marketed as a bio-based product derived from renewable raw materials. cas.org

Sustainable Processes: Beyond renewable feedstocks, the processes themselves are being redesigned for greater sustainability. Emulsion polymerization, when conducted in an aqueous medium, is considered an environmentally benign method for producing poly(alkyl methacrylate)s. mdpi.com This technique avoids the use of volatile organic compounds (VOCs) as solvents. Further greening of this process involves using surfactants and emulsifiers derived from renewable sources like starch and soybeans. cas.org

The synthesis of the monomer itself is also a target for improvement. The esterification of methacrylic acid with the corresponding alcohol (dodecanol) is a reversible reaction. mdpi.com Sustainable approaches focus on using solid acid catalysts, such as ion-exchange resins, which can be easily recovered and reused, minimizing waste compared to traditional homogeneous catalysts. researchgate.netnih.gov

Comparison of Feedstocks for Methacrylate Synthesis
Feedstock TypeExamplesAdvantagesChallenges
PetrochemicalPropylene, Acetone, IsobutyleneEstablished technology, high volumeNon-renewable, price volatility, hazardous intermediates (e.g., HCN)
Renewable (Bio-based)Bio-isobutanol, Terpenes (Camphor), Vegetable OilsSustainable, reduced carbon footprint, potential for novel propertiesCompetition with food sources, developing scalable conversion technologies

Process Intensification and Continuous Flow Synthesis Techniques

Process intensification (PI) refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. mdpi.com For dodecyl methacrylate synthesis, PI can be applied to both the monomer production (esterification) and its subsequent polymerization.

Continuous Flow Synthesis: Shifting from traditional batch reactors to continuous flow systems is a key aspect of process intensification. Continuous flow reactors, particularly microreactors, offer superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety. nih.gov

While specific studies on dodecyl methacrylate are emerging, the principles have been demonstrated for related compounds. A continuous, gas-phase synthesis of methyl methacrylate (MMA) has been developed using innovative bifunctional catalysts. unibo.itacs.org This process avoids feeding carcinogenic formaldehyde directly by producing it in situ from methanol, highlighting the safety and integration benefits of continuous flow. unibo.itacs.org Similarly, integrated flow microreactor systems have proven effective for the controlled anionic polymerization of alkyl methacrylates, allowing for the synthesis of well-defined block copolymers at more accessible temperatures than batch processes. nih.govacs.org

Intensified Esterification: The synthesis of dodecyl methacrylate via the esterification of methacrylic acid and dodecanol is an equilibrium-limited reaction. mdpi.com Process intensification strategies aim to shift this equilibrium to favor product formation. One highly effective technique is reactive distillation, where the reaction and separation of byproducts (water) occur in a single unit. acs.org The continuous removal of water drives the reaction towards completion.

Another advanced approach is reaction-thin film evaporation coupling technology. This method integrates the reaction and separation into a thin film evaporator, where the large surface area significantly enhances the removal of water, overcoming thermodynamic limits and boosting reaction efficiency. mdpi.com

Process Intensification Techniques for Methacrylate Production
TechniquePrincipleApplication AreaKey Benefit
Continuous Flow ReactorsReaction is performed in a continuously flowing streamMonomer Synthesis & PolymerizationEnhanced safety, precise control, scalability
Reactive DistillationSimultaneous reaction and separation of products/byproducts in one unitEsterification (Monomer Synthesis)Overcomes equilibrium limitations, increases conversion
Reaction-Thin Film EvaporationCoupling reaction with high-efficiency evaporation to remove byproductsEsterification (Monomer Synthesis)High conversion efficiency, overcomes thermodynamic limits
Membrane ReactorsUse of membranes to selectively remove byproducts (e.g., water)Esterification (Monomer Synthesis)Energy efficient, shifts equilibrium nih.gov

Computational Chemistry in Reaction Design and Mechanism Elucidation for Dodecyl Methacrylate Synthesis

Computational chemistry has become an indispensable tool in modern chemical research, providing insights at the molecular level that are often difficult or impossible to obtain through experimentation alone. researchgate.net By using quantum mechanics and molecular modeling, researchers can predict reaction outcomes, design novel catalysts, and elucidate complex reaction mechanisms.

Reaction and Catalyst Design: In the synthesis of the dodecyl methacrylate monomer via esterification, computational models can be used to design more efficient catalysts. researchgate.net By simulating the interaction between the reactants (methacrylic acid, dodecanol) and the catalyst surface (e.g., a solid acid), researchers can understand the reaction pathway and identify the rate-limiting steps. This knowledge allows for the rational design of catalysts with optimized activity and selectivity.

Furthermore, computational tools like Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the properties of molecules. umweltbundesamt.de While often used for predicting biological activity or toxicity, similar principles can be applied to screen potential catalysts or optimize monomer structures for desired polymer properties. Recent work has also focused on developing machine learning models, trained on DFT-calculated data, to rapidly predict reaction barriers, which can accelerate the discovery and development of new polymerization processes. rsc.org

In essence, computational chemistry acts as a "virtual laboratory," enabling the design and optimization of synthetic routes for dodecyl methacrylate with greater speed and efficiency, ultimately leading to more sustainable and cost-effective industrial processes.

Environmental Behavior and Transformation Research of Dodecyl Methacrylate

Abiotic Transformation Pathways

The abiotic degradation of dodecyl methacrylate (B99206) is primarily governed by photolysis, hydrolysis, and oxidation processes. These transformation routes are critical in determining the persistence of the compound in the environment.

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Systems

Photolytic degradation, or photodegradation, is a key process in the breakdown of dodecyl methacrylate when exposed to sunlight. In both aquatic and atmospheric environments, the methacrylate moiety of the molecule is the primary target for photochemical reactions.

The process is initiated by the absorption of ultraviolet (UV) radiation, which can lead to the excitation of the molecule and subsequent cleavage of chemical bonds. For methacrylates, this often results in the formation of reactive intermediates known as macroradicals. These radicals can then react with oxygen to form macroperoxy radicals, which can abstract hydrogen atoms to generate hydroperoxides. The decomposition of these hydroperoxides can lead to the formation of various degradation products and chain scission, effectively breaking down the parent molecule.

In the atmosphere, dodecyl methacrylate is expected to react with photochemically produced hydroxyl radicals (•OH). The estimated atmospheric half-life for the reaction of dodecyl methacrylate with hydroxyl radicals is relatively short, suggesting that it would be readily degraded in the gas phase.

Hydrolysis Kinetics and Degradation Product Formation Analysis

Hydrolysis is another significant abiotic degradation pathway for dodecyl methacrylate, involving the cleavage of the ester bond in the presence of water. This reaction can be catalyzed by both acids and bases.

The rate of hydrolysis is highly dependent on the pH of the surrounding medium. Generally, the hydrolysis of methacrylate esters is faster under basic (alkaline) conditions compared to acidic or neutral conditions. The mechanism under basic conditions typically involves a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester group.

The primary degradation products of the hydrolysis of dodecyl methacrylate are dodecanol (B89629) (lauryl alcohol) and methacrylic acid.

Table 1: Hydrolysis Products of Dodecyl Methacrylate

Reactant Condition Primary Products
Dodecyl Methacrylate Hydrolysis (acid or base catalyzed) Dodecanol

Specific hydrolysis rate constants for dodecyl methacrylate at different pH values are not extensively documented. However, studies on similar long-chain esters indicate that the rate of hydrolysis is influenced by factors such as temperature and the presence of catalysts.

Oxidative Transformations in Various Environmental Matrices

Oxidative transformation of dodecyl methacrylate can occur in various environmental matrices, such as water, soil, and air, through reactions with strong oxidizing agents. In aquatic systems, potential oxidants include hydroxyl radicals (•OH) and ozone (O3).

Dodecyl methacrylate can react with strong oxidizing acids, which can lead to a vigorous and exothermic reaction. In the atmosphere, in addition to hydroxyl radicals, ozone can also contribute to the degradation of dodecyl methacrylate. The reaction with ozone is generally slower than the reaction with hydroxyl radicals.

The oxidation of the dodecyl chain can also occur, leading to the formation of a variety of oxygenated products. However, detailed studies on the specific oxidative transformation products of dodecyl methacrylate in different environmental matrices are limited.

Biotic Degradation Processes and Microbial Interactions

The biodegradation of dodecyl methacrylate is a critical process in its removal from the environment, primarily mediated by microorganisms.

Microbial Biodegradation Kinetics and Pathway Elucidation

Microbial communities in environments such as soil, water, and sediment can utilize dodecyl methacrylate as a source of carbon and energy, leading to its breakdown. The kinetics of this biodegradation can be influenced by various factors, including the concentration of the compound, the abundance and type of microbial populations, temperature, and nutrient availability.

Under aerobic conditions, in the presence of oxygen, the biodegradation of dodecyl methacrylate is expected to proceed readily. Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to assess the ready biodegradability of chemicals. For a substance to be considered "readily biodegradable," it must achieve a certain percentage of degradation within a specific timeframe in these tests (e.g., >60% of theoretical CO2 evolution in the OECD 301B test within a 28-day period).

While specific OECD 301 test results for dodecyl methacrylate are not consistently reported across all public databases, methacrylates as a class of compounds are generally considered to be readily biodegradable. The initial step in the aerobic biodegradation pathway is likely the enzymatic hydrolysis of the ester bond by microbial esterases. This would result in the formation of dodecanol and methacrylic acid, similar to abiotic hydrolysis.

Following the initial hydrolysis, both dodecanol and methacrylic acid are expected to be further biodegraded by microorganisms. Dodecanol, a long-chain alcohol, can be oxidized to the corresponding fatty acid and then enter the beta-oxidation pathway. Methacrylic acid can also be metabolized through various microbial pathways. The ultimate end products of complete aerobic biodegradation are carbon dioxide, water, and microbial biomass.

Table 2: Proposed Aerobic Biodegradation Pathway of Dodecyl Methacrylate

Step Process Reactant Key Intermediates End Products
1 Enzymatic Hydrolysis Dodecyl Methacrylate Dodecanol, Methacrylic Acid
2 Oxidation Dodecanol Dodecanal (B139956), Dodecanoic Acid Carbon Dioxide, Water

The kinetics of aerobic biodegradation can be described by various models, which take into account the substrate concentration and microbial growth. While specific kinetic parameters for dodecyl methacrylate are scarce, studies on similar compounds suggest that the rate of biodegradation can be significant in environments with adapted microbial populations.

Anaerobic Biodegradation Investigations in Sediments and Anaerobic Digesters

The anaerobic biodegradation of organic compounds is a critical process in environments devoid of oxygen, such as deep sediments and anaerobic digesters used in wastewater treatment plants. mdpi.com This process typically involves the breakdown of complex organic matter into simpler molecules and ultimately to biogas, a mixture of methane (B114726) and carbon dioxide, through the cooperative action of different microbial groups. mdpi.com

Research into the anaerobic biodegradability of a range of ester compounds in marine sediment has provided insights that are relevant to Dodecyl Methacrylate. A study examining the influence of the chemical structure of alkyl esters on their anaerobic biodegradation found that the rate and completeness of degradation were affected by the chain length of the acid and alcohol components of the ester. researchgate.net The study recommended that esters with a total carbon number between 12 and 18 are suitable for use in applications where anaerobic biodegradation is desired. researchgate.net Dodecyl Methacrylate, with its 12-carbon alcohol chain, falls within this recommended range, suggesting it has the potential for anaerobic biodegradation in sediment environments.

StageDescriptionKey Microorganisms
Hydrolysis Complex organic polymers are broken down into simpler monomers.Hydrolytic Bacteria
Acidogenesis Monomers are converted into volatile fatty acids (VFAs), alcohols, CO2, and H2.Acidogenic Bacteria
Acetogenesis VFAs and alcohols are converted into acetate, CO2, and H2.Acetogenic Bacteria
Methanogenesis Acetate, CO2, and H2 are converted into methane (CH4) and CO2.Methanogenic Archaea

This table provides a general overview of the stages of anaerobic digestion.

Isolation and Characterization of Specific Microbial Consortia and Degrading Strains

The isolation and characterization of microbial consortia and specific strains capable of degrading particular chemical compounds are essential for understanding and potentially enhancing bioremediation processes. The general approach to isolating such microorganisms involves collecting samples from environments where the target compound is present, such as contaminated soils or industrial sludge. microbiochemjournal.commdpi.comfrontiersin.org These samples are then used to inoculate enrichment cultures containing the target compound as a primary carbon source. microbiochemjournal.comfrontiersin.org

While there is a body of research on the isolation of bacteria that can degrade various plastics and related monomers, specific studies detailing the isolation of microbial consortia or strains for the degradation of Dodecyl Methacrylate are not extensively documented in the available literature. However, the methods used in studies on other compounds provide a clear framework for how such research would be conducted.

For instance, in the isolation of bacteria capable of degrading sodium lauryl ether sulfate (B86663) (SLES), a common surfactant, researchers used spoil material from a tunnel construction site as an inoculum. frontiersin.org Through enrichment cultures with SLES as the sole carbon source, they were able to select a bacterial consortium dominated by the genus Pseudomonas that could efficiently degrade the surfactant. frontiersin.org A similar approach could be applied to isolate Dodecyl Methacrylate-degrading microorganisms.

The characterization of isolated degrading strains typically involves:

Morphological and Biochemical Tests: To determine the basic characteristics of the bacteria. microbiochemjournal.com

16S rRNA Gene Sequencing: For molecular identification and phylogenetic analysis. microbiochemjournal.com

Degradation Assays: To quantify the rate and extent of degradation of the target compound. frontiersin.org

Enzyme Assays: To identify the specific enzymes involved in the degradation pathway. frontiersin.org

Enzymatic Mechanisms of Biotransformation

The biotransformation of Dodecyl Methacrylate is initiated by enzymatic activity that targets its chemical structure. The key enzymatic mechanisms involved are ester hydrolysis, followed by the metabolic processing of the resulting alcohol and acid components.

The primary enzymatic reaction in the degradation of Dodecyl Methacrylate is the hydrolysis of its ester bond. This reaction is catalyzed by non-specific esterases (hydrolases), which are ubiquitous in the environment and in biological systems such as saliva. nih.gov The hydrolysis of the ester linkage in Dodecyl Methacrylate breaks the molecule into its constituent parts: methacrylic acid and dodecanol (lauryl alcohol).

A study comparing the enzymatic hydrolysis rates of various methacrylates found that Lauryl Methacrylate (LAMA) is susceptible to this process. nih.gov The rate of hydrolysis for LAMA was found to be intermediate among the tested methacrylates, indicating that it is readily biodegradable through this pathway. nih.gov The general reaction for the esterase-catalyzed hydrolysis of Dodecyl Methacrylate can be represented as follows:

Dodecyl Methacrylate + H₂O --(Esterase)--> Methacrylic Acid + Dodecanol

The efficiency of this enzymatic hydrolysis can be influenced by various factors, including pH and temperature, as well as the presence of other substances that may enhance or inhibit enzyme activity.

Following the initial hydrolysis of Dodecyl Methacrylate, the resulting dodecanol can be further metabolized by microorganisms. Dodecanol, a 12-carbon fatty alcohol, is expected to be oxidized to its corresponding fatty acid, dodecanoic acid. This fatty acid can then enter the beta-oxidation pathway, a major metabolic process for breaking down fatty acids to produce energy.

The beta-oxidation pathway is a cyclic process that occurs in the mitochondria of eukaryotic cells and the cytoplasm of prokaryotic cells. Each cycle of beta-oxidation shortens the fatty acid chain by two carbon atoms, releasing a molecule of acetyl-CoA. The acetyl-CoA can then enter the citric acid cycle to generate ATP, the main energy currency of the cell.

The key steps in the beta-oxidation of a saturated fatty acid like dodecanoic acid are:

StepReactionEnzyme
1. Dehydrogenation The fatty acyl-CoA is oxidized, forming a double bond between the α and β carbons.Acyl-CoA Dehydrogenase
2. Hydration A water molecule is added across the double bond.Enoyl-CoA Hydratase
3. Oxidation The hydroxyl group on the β-carbon is oxidized to a carbonyl group.3-Hydroxyacyl-CoA Dehydrogenase
4. Thiolysis The bond between the α and β carbons is cleaved by another CoA molecule, releasing acetyl-CoA and a shortened fatty acyl-CoA.Thiolase

This table outlines the general steps of the beta-oxidation pathway for a saturated fatty acid.

Through successive cycles of beta-oxidation, the entire dodecanol chain can be broken down into acetyl-CoA units, which are then used for cellular energy production.

Biodegradation in Complex Environmental Systems, Including Biofilms and Soil

The biodegradation of Dodecyl Methacrylate in complex environmental systems like biofilms and soil is influenced by a multitude of physical, chemical, and biological factors. While specific studies on Dodecyl Methacrylate in these systems are limited, research on related polyacrylates provides valuable insights. mdpi.com

In soil environments, the degradation of polymers like polyacrylates is a result of various degradation pathways, influenced by factors such as pH, temperature, humidity, and the indigenous microbial communities. mdpi.com Studies have shown that polyacrylate films buried in agricultural soil undergo surface degradation, with the formation of cracks and holes over time. mdpi.com This degradation is attributed to both abiotic factors and the activity of soil microorganisms, such as the white-rot fungus Phanerochaete chrysosporium. mdpi.com It is expected that Dodecyl Methacrylate, as a monomer, would be more readily available for microbial attack in the soil matrix compared to a polymer.

Biofilms are communities of microorganisms attached to a surface and encased in a self-produced matrix of extracellular polymeric substances (EPS). mdpi.com Biofilm formation on the surfaces of materials can significantly alter their properties and contribute to their degradation. nih.gov For instance, bacterial biofilms on polymethyl methacrylate (PMMA) resins have been shown to increase surface roughness and hydrophobicity. nih.gov The enzymes produced by the microorganisms within the biofilm, such as esterases, can directly contribute to the degradation of the underlying material. nih.gov Given that Dodecyl Methacrylate is susceptible to esterase activity, it is likely that its presence in an environment where biofilms can form would lead to its degradation. The microbial communities within biofilms can create unique microenvironments with varying pH and oxygen levels, which can also influence the rate and pathways of biodegradation.

Identification and Environmental Fate of Biodegradation Metabolites

Methacrylic Acid: Methacrylic acid is a water-soluble organic acid. In the environment, it is expected to be readily biodegradable by a wide range of microorganisms. Its degradation would likely proceed through pathways common for the breakdown of short-chain carboxylic acids, ultimately leading to its mineralization to carbon dioxide and water under aerobic conditions.

Dodecanol: Dodecanol is a long-chain fatty alcohol. As discussed in section 3.2.2.2, it is expected to be metabolized via the beta-oxidation pathway. This process would lead to its complete breakdown into two-carbon units (acetyl-CoA), which can be used by microorganisms for energy and biomass production. Under aerobic conditions, the ultimate fate of dodecanol would also be mineralization to carbon dioxide and water.

Environmental Transport and Distribution Research

The movement and ultimate distribution of Dodecyl Methacrylate in the environment are governed by several key physical and chemical properties. These properties dictate how the substance partitions between air, water, soil, and sediment.

Adsorption and Desorption Dynamics in Soil and Sediment Systems

The tendency of a chemical to bind to soil and sediment particles is a critical factor in its environmental mobility. This behavior is scientifically quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). For Dodecyl Methacrylate, a high octanol-water partition coefficient (log Kow) of 6.45 suggests a strong affinity for organic matter and lipids. nih.gov

Substances with high log Kow values tend to adsorb strongly to the organic fraction of soils and sediments. fortunejournals.com This strong adsorption means that Dodecyl Methacrylate is likely to be less mobile in soil and sediment, reducing the potential for leaching into groundwater. Instead, its movement would be more associated with soil erosion and particulate transport. fortunejournals.com Desorption, the release of the substance from these particles, is consequently expected to be a slow process. The binding affinity is influenced by soil characteristics such as organic matter content, clay content, and pH. nih.govmdpi.com

Table 1: Estimated Physicochemical Properties Influencing Adsorption

Property Value Implication for Adsorption/Desorption
log Kow 6.45 nih.gov High potential for adsorption to organic matter in soil and sediment.
Water Solubility Insoluble nih.gov Low mobility in water; prefers partitioning to solid phases.
Koc Estimated to be high Strong binding to soil and sediment, leading to low mobility and slow desorption.

Volatilization and Atmospheric Transport Modeling

Volatilization is the process by which a substance transitions from a liquid or solid state to a gaseous state, allowing it to enter the atmosphere. The Henry's Law constant is a key parameter used to model this potential. For Dodecyl Methacrylate, the estimated Henry's Law constant is 3.3 x 10⁻³ atm-m³/mol at 25°C. nih.gov

This value indicates a potential for volatilization from water surfaces. epa.gov Once in the atmosphere, methacrylate esters are known to react with photochemically produced hydroxyl radicals and ozone. mpausa.org The atmospheric half-life for similar methacrylate esters through reaction with hydroxyl radicals ranges from 4.4 to 7.0 hours, with a trend of shorter half-lives for larger molecules. mpausa.org The reaction with ozone is estimated to result in an atmospheric half-life of approximately one day for these esters. mpausa.org These rapid degradation pathways suggest that long-range atmospheric transport of Dodecyl Methacrylate is unlikely. mpausa.org

Table 2: Parameters for Atmospheric Fate Modeling

Parameter Estimated Value Implication for Atmospheric Transport
Vapor Pressure 0.00118 mmHg nih.gov Low volatility.
Henry's Law Constant 3.3 x 10⁻³ atm-m³/mol nih.gov Indicates potential to volatilize from water.
Atmospheric Half-life (Reaction with OH radicals) < 7 hours (estimated for similar methacrylates) mpausa.org Rapid degradation, limiting atmospheric transport.
Atmospheric Half-life (Reaction with ozone) ~1 day (estimated for similar methacrylates) mpausa.org Rapid degradation, limiting atmospheric transport.

Environmental Compartmentalization and Distribution Modeling

Environmental fate models, such as fugacity models, use physicochemical properties to predict how a chemical will partition among different environmental compartments (air, water, soil, sediment). Based on its properties, Dodecyl Methacrylate is expected to predominantly partition to soil and sediment.

Its high log Kow and low water solubility drive it out of the water column and into particulate matter and organic-rich sediments. nih.gov While its Henry's Law constant suggests some potential for volatilization, the low vapor pressure and rapid atmospheric degradation indicate that the atmosphere is not a major sink for this compound. nih.govmpausa.org Therefore, modeling would likely show the highest concentrations of Dodecyl Methacrylate in the soil and sediment compartments of a contaminated ecosystem.

Bioaccumulation and Bioconcentration Research

Bioaccumulation refers to the buildup of a substance in an organism from all sources, including water, food, and sediment. epa.gov Bioconcentration is a specific component of this, referring to the uptake from water alone. nih.gov

Uptake and Elimination Kinetics in Aquatic Organisms

The potential for a chemical to bioconcentrate is often predicted by its log Kow value and measured by its bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to that in the surrounding water. nih.gov With a log Kow of 6.45, Dodecyl Methacrylate has a high potential for bioaccumulation. nih.gov Regulatory bodies often use a log Kow value greater than 4.5 or 5.0 as a screening criterion for potentially bioaccumulative substances. nih.govumweltbundesamt.de

Studies on similar long-chain methacrylate compounds are used to infer the behavior of Dodecyl Methacrylate. The uptake of such hydrophobic substances by aquatic organisms, like fish, occurs primarily through passive diffusion across respiratory surfaces such as gills. nih.gov Once absorbed, the compound is likely to accumulate in fatty tissues due to its lipophilic nature. epa.gov The elimination rate is a critical factor; if uptake is faster than metabolism and excretion, the concentration within the organism will increase over time. While specific kinetic data for Dodecyl Methacrylate is limited, its chemical structure suggests that elimination might be slow, leading to a potential for significant bioconcentration.

Table 3: Indicators of Bioaccumulation Potential

Parameter Value Implication for Uptake and Elimination
log Kow 6.45 nih.gov High potential for passive uptake and storage in lipid-rich tissues.
BCF Predicted to be >2000-5000 Meets criteria for being considered bioaccumulative. nih.gov
Water Solubility Insoluble nih.gov Uptake from water is less significant than from food and sediment.

Trophic Transfer Potential Studies in Food Webs

Trophic transfer, or biomagnification, is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food web. epa.gov For biomagnification to occur, a substance must be persistent, bioavailable, and readily stored in tissues. nih.gov

Given Dodecyl Methacrylate's high lipophilicity and potential for bioaccumulation, there is a corresponding potential for it to be transferred through the food web. nih.gov When smaller organisms containing the compound are consumed by larger predators, the chemical is transferred and can accumulate to even higher concentrations in the predator's tissues. oaepublish.com Although specific studies tracking the trophic transfer of Dodecyl Methacrylate are not widely available, research on other persistent, hydrophobic substances has demonstrated this phenomenon. researchgate.net The potential for biomagnification exists and would be a key area for future research to fully characterize the ecological risk of Dodecyl Methacrylate. nih.gov

Table of Compound Names

Identifier Chemical Name
Einecs 272-482-2 Dodecyl Methacrylate
CAS 142-90-5 Dodecyl Methacrylate

| Synonyms | Lauryl Methacrylate, Dodecyl 2-methyl-2-propenoate |

Development of Predictive Models for Bioaccumulation

The assessment of bioaccumulation, the process by which a chemical substance is absorbed by an organism from the environment and becomes concentrated in its tissues, is a critical component of environmental risk assessment. For the compound Dodecyl Methacrylate (this compound), direct experimental data on bioaccumulation in various species can be supplemented and predicted using computational models. These in silico approaches, particularly Quantitative Structure-Activity Relationship (QSAR) models, are pivotal in forecasting the bioconcentration potential of chemical substances, thereby reducing the need for extensive animal testing.

While specific predictive models developed exclusively for Dodecyl Methacrylate are not extensively documented in public literature, its potential for bioaccumulation is effectively evaluated using general and well-established models designed for neutral organic compounds. These models function by correlating the molecular structure and physicochemical properties of a substance with its bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding environment (typically water) at steady state.

A fundamental parameter in these predictive models is the octanol-water partition coefficient (log Kₒw), a measure of a chemical's hydrophobicity. A higher log Kₒw value indicates a greater tendency for a substance to partition into fatty tissues (lipids) rather than water, suggesting a higher potential for bioaccumulation. Dodecyl Methacrylate's high log Kₒw value is therefore a primary indicator used in modeling its bioaccumulation behavior. Key physicochemical properties of Dodecyl Methacrylate that serve as inputs for these predictive models are detailed in Table 1.

Table 1: Physicochemical Properties of Dodecyl Methacrylate Used in Bioaccumulation Models This table outlines the key input parameters for predictive bioaccumulation models.

Property Value Significance in Modeling
Molecular Weight 254.41 g/mol nih.gov Influences the rate of uptake and membrane transport.
Log Kₒw (Octanol-Water Partition Coefficient) 6.45 - 6.68 nih.govunisunchem.com Primary indicator of hydrophobicity and potential to accumulate in fatty tissues.
Water Solubility Insoluble (approx. 3 mg/L) nih.gov Low water solubility is correlated with higher partitioning into organic phases like lipids.

Various types of QSAR models are employed to predict the BCF of organic chemicals. These range from simpler linear regressions to more complex machine learning algorithms:

Multiple Linear Regression (MLR): These models establish a direct linear equation relating the log BCF to one or more molecular descriptors, with log Kₒw being the most common. They are transparent and easily interpretable.

Machine Learning Models: More sophisticated approaches, such as Artificial Neural Networks (ANN) and Support Vector Machines (SVM), can capture complex, non-linear relationships between a larger set of molecular descriptors and the BCF. These models often demonstrate higher predictive accuracy for diverse sets of chemicals. Research comparing model types shows that machine learning models can offer improved performance over simpler linear models, as indicated by statistical metrics like the coefficient of determination (R²) and Root Mean Square Error (RMSE).

Table 2: Conceptual Comparison of Predictive Model Performance for BCF This table provides a conceptual overview of how different modeling approaches are evaluated based on common statistical metrics.

Model Type Key Descriptors Used Typical R² (Goodness of Fit) Typical RMSE (Prediction Error)
Multiple Linear Regression (MLR) Log Kₒw, Molecular Weight 0.60 - 0.75 Moderate
Artificial Neural Network (ANN) Log Kₒw, MW, Topological Polar Surface Area, etc. 0.70 - 0.90+ Low

Furthermore, advanced predictive models are being developed that incorporate the rate of metabolic transformation. For substances like esters, which can be metabolized (biotransformed) by organisms, models that only consider hydrophobicity can overestimate the BCF. Newer models integrate data from in vitro assays, such as intrinsic hepatic clearance, to account for the substance's breakdown within the organism. This approach provides a more realistic and accurate prediction of the net bioaccumulation.

Advanced Analytical Methodologies for Dodecyl Methacrylate and Its Environmental Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in isolating and measuring Dodecyl Methacrylate (B99206) and its metabolites, often in complex matrices. The choice between gas and liquid chromatography is typically dictated by the volatility and polarity of the target analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Environmental Samples

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and semi-volatile organic compounds, making it suitable for the determination of Dodecyl Methacrylate in environmental samples. The technique's high chromatographic resolution and the mass spectrometer's ability to provide structural information ensure both accurate quantification and confident identification.

In the context of environmental monitoring, GC-MS has been utilized in multi-analyte methods for the detection of substances migrating from food contact materials, which can include methacrylates. For instance, a validated GC-MS method for the determination of 84 substances from plastic food contact materials included dodecyl acrylate (B77674), a structurally similar compound. nih.govrsc.org Such methods typically involve a liquid-liquid extraction step to transfer the analytes from an aqueous or solid matrix into an organic solvent compatible with the GC system. nih.gov For soil and sediment samples, pressurized solvent extraction followed by solid-phase extraction cleanup is a common sample preparation approach before GC-MS analysis. usgs.gov

The selection of an appropriate capillary column is crucial for the successful separation of target analytes from matrix interferences. A 5% phenyl methyl siloxane column is often chosen for its versatility and ability to handle a broad range of organic compounds. nih.gov The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for trace-level detection.

Table 1: Illustrative GC-MS Parameters for Long-Chain Acrylate Analysis

ParameterSetting
Column 5% Phenyl Methyl Siloxane (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Carrier Gas Helium
Oven Program Initial 60°C, ramp to 300°C
MS Ionization Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

This table presents typical parameters and may require optimization for specific sample matrices and analytical objectives.

Research has also indicated the presence of dodecyl acrylate, a related compound, as a secondary metabolite from soil actinobacteria, suggesting its natural occurrence and the need for sensitive analytical methods for its detection in soil ecosystems. While specific validated methods for dodecyl methacrylate in diverse environmental waters and soils are not extensively documented in readily available literature, the established protocols for similar long-chain esters provide a strong foundation for method development. nih.govrsc.orgusgs.govfrontiersin.org

Liquid Chromatography-Mass Spectrometry (LC-MS) Developments for Polar Metabolites

The environmental degradation of Dodecyl Methacrylate can lead to the formation of more polar metabolites. These transformation products are often not amenable to GC-MS analysis due to their low volatility. Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is the premier technique for the analysis of such polar compounds in aqueous samples. researchgate.netresearchgate.netamazonaws.com

The development of LC-MS methods for environmental metabolite profiling involves several key steps, including the selection of an appropriate chromatographic mode (reversed-phase, normal-phase, or HILIC), optimization of the mobile phase composition, and fine-tuning of the mass spectrometer parameters. cdc.gov For polar metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable separation technique. spectroscopyonline.com

Sample preparation for LC-MS analysis of environmental waters typically involves solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components. researchgate.net The choice of SPE sorbent is critical and depends on the specific physicochemical properties of the target metabolites.

While specific studies on the polar metabolites of Dodecyl Methacrylate are scarce in the reviewed literature, the general framework for the analysis of pharmaceutical and other organic micropollutant metabolites in water provides a clear roadmap. researchgate.netresearchgate.net These methods often employ triple quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) mode for high sensitivity and selectivity. spectroscopyonline.com High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap systems, is invaluable for the identification of unknown metabolites.

Table 2: Conceptual LC-MS/MS Parameters for the Analysis of Polar Metabolites of Dodecyl Methacrylate

ParameterSetting
LC Column HILIC or Reversed-Phase C18
Mobile Phase Gradient of acetonitrile (B52724) and water with formic acid or ammonium (B1175870) formate
Ionization Source Electrospray Ionization (ESI), positive or negative mode
MS Analyzer Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (e.g., Orbitrap)
Acquisition Mode Multiple Reaction Monitoring (MRM) for targeted analysis; Full Scan/dd-MS2 for untargeted analysis

This table outlines a conceptual approach, as specific methods for Dodecyl Methacrylate metabolites require further research and development.

Advanced UPLC-Photo Diode Array Methods for High-Resolution Analysis

Ultra-Performance Liquid Chromatography (UPLC) coupled with a Photo Diode Array (PDA) detector offers a powerful platform for the rapid and high-resolution analysis of Dodecyl Methacrylate. UPLC systems, utilizing sub-2 µm particle columns, provide significantly enhanced chromatographic efficiency, leading to sharper peaks, better resolution, and shorter analysis times compared to conventional HPLC. aquachrom.ruwaters.com

The PDA detector acquires full UV-Vis spectra at each point in the chromatogram, providing valuable information for peak identification and purity assessment. weizmann.ac.il This is particularly useful in method development and for impurity profiling. saudijournals.com The selection of an appropriate wavelength for quantification is crucial and is determined from the UV spectrum of Dodecyl Methacrylate.

Method development for UPLC-PDA analysis involves the optimization of several parameters, including the stationary phase (e.g., C18, C8), mobile phase composition (typically a mixture of acetonitrile or methanol (B129727) and water with a buffer or acid modifier), column temperature, and flow rate. olemiss.edu

Table 3: Representative UPLC-PDA Method Parameters for Methacrylate Analysis

ParameterSetting
Column Acquity UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase Gradient of Acetonitrile and 0.1% Formic Acid in Water
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection PDA, 190-500 nm
Quantification Wavelength To be determined based on the UV max of Dodecyl Methacrylate

This table provides representative parameters that would serve as a starting point for the development of a specific method for Dodecyl Methacrylate.

The combination of UPLC's separation power with the spectral information from the PDA detector makes this technique highly suitable for quality control applications and for the analysis of Dodecyl Methacrylate in various samples, including industrial effluents where high resolution is necessary to separate the target analyte from a complex mixture of other compounds.

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in Dodecyl Methacrylate and its transformation products, as well as the bulk properties of its polymeric forms.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Transformation Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in a molecule, allowing for the unambiguous determination of its structure. imim.plchemicalbook.com

While the ¹H NMR spectrum of Dodecyl Methacrylate is readily available, the application of NMR to identify its environmental transformation products is a more complex endeavor. chemicalbook.com Environmental degradation can lead to a variety of structural changes, such as hydrolysis of the ester group, modifications to the dodecyl chain, or reactions at the methacrylate double bond.

The identification of these transformation products would typically involve their isolation from the environmental matrix, followed by analysis using a suite of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments. These advanced NMR techniques help to establish the connectivity between different atoms in the molecule, ultimately leading to the complete structural assignment of the degradation byproducts. researchgate.net While specific studies on the NMR characterization of Dodecyl Methacrylate's environmental metabolites were not found in the surveyed literature, the principles of using NMR for the structural elucidation of degradation products of other organic compounds are well-established. mdpi.com

Table 4: Key ¹H NMR Resonances for Dodecyl Methacrylate

ProtonsChemical Shift (ppm)
Vinylic protons (=CH₂)~5.5-6.1
Ester methylene (B1212753) protons (-O-CH₂-)~4.1
Methyl protons of methacrylate (-C(CH₃)=)~1.9
Methylene protons of dodecyl chain (-(CH₂)₁₀-)~1.2-1.4
Terminal methyl protons of dodecyl chain (-CH₃)~0.9

This table presents approximate chemical shifts for the parent compound, which would be altered in its transformation products.

Infrared (IR) and Raman Spectroscopy for Material Characterization

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used for the characterization of polymers based on Dodecyl Methacrylate. These methods provide a molecular fingerprint of the material, allowing for the identification of functional groups and the study of polymerization and degradation processes. spectroscopyonline.comresearchgate.netbohrium.comresearchgate.netsemanticscholar.org

Fourier Transform Infrared (FTIR) spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, is widely used for the analysis of polymer films and surfaces. researchgate.net The FTIR spectrum of poly(dodecyl methacrylate) would be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (around 1730 cm⁻¹), C-O stretching vibrations (in the 1300-1100 cm⁻¹ region), and various C-H stretching and bending vibrations of the dodecyl chain and the polymer backbone. spectroscopyonline.com

Raman spectroscopy is complementary to IR spectroscopy and provides information about the non-polar bonds in the polymer. imim.plbohrium.com The C=C bond of the methacrylate monomer, for example, gives a strong Raman signal which can be monitored to follow the course of polymerization. researchgate.net

Table 5: Characteristic Vibrational Bands for Poly(methacrylates)

Vibrational ModeApproximate Wavenumber (cm⁻¹) (FTIR)Approximate Wavenumber (cm⁻¹) (Raman)
C=O Stretch (Ester)17301730
C-H Stretches (Alkyl)2850-29602850-2960
C-O Stretch1100-1300Weaker signals
C=C Stretch (Monomer)~1635Strong signal at ~1640

This table provides general ranges for poly(methacrylates); specific peak positions for poly(dodecyl methacrylate) may vary slightly.

Together, FTIR and Raman spectroscopy provide a comprehensive characterization of the chemical structure and composition of materials derived from Dodecyl Methacrylate, aiding in quality control and the study of material properties and degradation.

Method Validation and Quality Assurance in Dodecyl Methacrylate Analysis

The validation of analytical methods is a critical process to ensure that a chosen analytical procedure is suitable for its intended purpose. For Dodecyl Methacrylate, this involves demonstrating that the method is reliable, reproducible, and accurate for quantifying the analyte in various samples, including environmental and biological matrices. Regulatory bodies and quality standards require this validation to ensure the integrity of analytical data. The validation process encompasses several key performance characteristics that must be rigorously evaluated.

Precision, Accuracy, and Reproducibility Assessments of Analytical Procedures

Precision, accuracy, and reproducibility are fundamental parameters in method validation that define the reliability of an analytical method.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD) of a series of measurements. Precision is assessed at two levels:

Repeatability: The precision under the same operating conditions over a short interval of time.

Intermediate Precision: Expresses the variations within a laboratory, such as on different days, with different analysts, or on different equipment.

Accuracy denotes the closeness of the mean of a set of results to the true or accepted reference value. It is often evaluated using a reference material or by determining the recovery of a known amount of spiked analyte in a blank matrix. For many environmental analyses, an acceptable recovery range is 50–150%, while for well-established methods, a more stringent range of 80-120% is often required. nih.gov

Reproducibility is the precision between different laboratories, often assessed through collaborative studies. This parameter measures the ruggedness and transferability of the method. For instance, reproducibility checks between different instruments can reveal systematic variations, with studies on related polymers showing differences in logarithmic molar mass between 5% and 10%. nsf.gov

Studies on similar acrylate compounds using high-performance liquid chromatography (HPLC) have demonstrated excellent precision and accuracy. For example, in the analysis of various acrylates in environmental water and food contact materials, RSD values were consistently below 5.2%, with recovery rates ranging from 85.4% to 110.7%. e3s-conferences.orge3s-conferences.org These values indicate that the methods are highly precise and accurate for their intended application.

Table 1: Representative Precision and Accuracy Data for Methacrylate Analysis via HPLC
CompoundMatrixSpiked Concentration (mg/L)Mean Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Methyl MethacrylateEnvironmental Water0.2105.32.5 e3s-conferences.org
Methyl MethacrylateEnvironmental Water5.098.62.1 e3s-conferences.org
Methyl MethacrylateEnvironmental Water50.095.51.7 e3s-conferences.org
Isopropyl MethacrylateEnvironmental Water0.2102.44.1 e3s-conferences.org
Isopropyl MethacrylateEnvironmental Water5.099.52.3 e3s-conferences.org
Isopropyl MethacrylateEnvironmental Water50.088.61.9 e3s-conferences.org
Generic AcrylatePlastic Food Contact Material0.185.4 - 110.71.6 - 5.2 e3s-conferences.org
Generic AcrylatePlastic Food Contact Material1.085.4 - 110.71.6 - 5.2 e3s-conferences.org
Generic AcrylatePlastic Food Contact Material10.085.4 - 110.71.6 - 5.2 e3s-conferences.org

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method.

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from a blank with a specified level of confidence (typically 99%). epa.govpjlabs.com It signifies the concentration at which one can be confident the analyte is present, though the measured value is not necessarily quantitatively precise. nih.govnih.gov

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. nih.gov Quantitative results are only considered reliable at or above the LOQ. pjlabs.com The LOQ is often defined as the concentration corresponding to a signal-to-noise ratio of 10, or 10 times the standard deviation of the blank. nih.gov

Several methods are used to determine these limits, including those based on the signal-to-noise ratio (S/N) and the standard deviation of the response from blank samples. e3s-conferences.org The US Environmental Protection Agency (EPA) defines the Method Detection Limit (MDL) as the minimum concentration that can be measured and reported with 99% confidence that the analyte concentration is greater than zero, determined from replicate analyses of a spiked sample. epa.gov

For various methacrylate compounds, LODs and LOQs have been established in different matrices. For instance, using HPLC for acrylates in environmental water, LODs were found to be between 0.03 and 0.05 mg/L, with LOQs at 0.2 mg/L. e3s-conferences.org In plastic food contact materials, LODs for 12 different acrylate compounds ranged from 0.03 to 0.08 mg/kg. e3s-conferences.org For airborne methyl and ethyl methacrylate, improved analytical methods have lowered LODs to 0.4 and 0.5 µ g/sample , respectively. cdc.gov

Table 2: Examples of LOD and LOQ for Methacrylate Compounds in Various Matrices
CompoundMatrixAnalytical MethodLODLOQReference
Methyl MethacrylateEnvironmental WaterHPLC0.05 mg/L0.2 mg/L e3s-conferences.org
Isopropyl MethacrylateEnvironmental WaterHPLC0.03 mg/L0.2 mg/L e3s-conferences.org
Various Acrylates (12)Plastic Food Contact MaterialHPLC0.03 - 0.08 mg/kgNot Reported e3s-conferences.org
Methyl MethacrylateAir (Sorbent Tube)GC-FID0.4 µg/sampleNot Reported cdc.gov
Ethyl MethacrylateAir (Sorbent Tube)GC-FID0.5 µg/sampleNot Reported cdc.gov

Specificity and Selectivity Studies in Complex Environmental and Biological Matrices

Specificity and selectivity are crucial for ensuring that the analytical signal measured is solely due to Dodecyl Methacrylate, without interference from other components in the sample matrix.

Specificity is the ability of a method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Selectivity refers to the extent to which a method can determine particular analytes in a complex mixture without interference from other components. gavinpublishers.com

In environmental and biological samples, the matrix can be highly complex, containing numerous compounds that could potentially interfere with the analysis of Dodecyl Methacrylate. To achieve the required selectivity, chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are indispensable. americanlaboratory.com These methods separate Dodecyl Methacrylate from other matrix components and structurally similar compounds, such as other alkyl methacrylates, before detection.

For enhanced specificity, these separation techniques are often coupled with mass spectrometry (MS). Both GC-MS and HPLC-MS provide an additional dimension of identification based on the mass-to-charge ratio of the analyte and its fragmentation patterns, making the identification highly reliable. americanlaboratory.com Advanced techniques like ¹H NMR have also been used to precisely distinguish between different functional groups, such as methacrylate and methacrylamide, within complex polymer structures, demonstrating a high degree of specificity. researchgate.net Furthermore, novel sensor technologies that utilize functional polymer films can be designed to show a distinct affinity for target gases, enhancing the recognition capability for molecules with similar structures. mdpi.com

Development of High-Throughput Screening Methods for Dodecyl Methacrylate and Related Compounds

High-Throughput Screening (HTS) is an approach that leverages automation, miniaturization, and rapid detection to test a large number of samples simultaneously. bmglabtech.com Originally developed for drug discovery, HTS principles are increasingly being applied to materials science and environmental analysis to accelerate research and monitoring programs. bmglabtech.comnih.gov

The development of HTS methods for Dodecyl Methacrylate and related compounds is driven by the need to efficiently analyze numerous samples, whether for discovering new materials or for large-scale environmental monitoring. A key aspect of HTS is the automation of laboratory processes, including sample preparation, reagent addition, and data acquisition, often using robotic workstations and liquid handling devices. bmglabtech.com

In the context of materials science, HTS has been used to screen vast libraries of methacrylate-based polymers. For example, microarray formats with nanoliter-scale reaction volumes have allowed researchers to synthesize and test thousands of different polymers on a single chip to evaluate their properties and interactions with biological systems. nih.gov This approach dramatically reduces the time and resources required compared to traditional serial synthesis and testing. nih.gov The quantification of analytes in these HTS platforms can be performed rapidly using multifunctional plate readers, reducing analysis time from many minutes per sample with conventional HPLC to under a minute. nih.gov

For environmental analysis, HTS can be adapted for the rapid screening of Dodecyl Methacrylate in water or soil samples. This could involve the use of 96-well plates for automated solid-phase extraction, followed by rapid analysis using techniques like direct-injection mass spectrometry or ultra-fast chromatography. Such a platform would enable the processing of hundreds or thousands of samples per day, providing a powerful tool for large-scale environmental assessment and pollution tracking.

Applications of Dodecyl Methacrylate in Advanced Materials Science Research

Polymerization Dynamics and Mechanisms of Dodecyl Methacrylate (B99206)

The polymerization of dodecyl methacrylate is a key area of study, as the reaction kinetics directly influence the final properties of the polymer. Free-radical polymerization of DDMA in bulk is characterized by an autoacceleration phenomenon, commonly known as the gel effect, which is observed at temperatures between 70°C and 90°C. akjournals.comresearchgate.net This effect, however, is absent at higher temperatures, such as 100°C. akjournals.comresearchgate.net The prominent dodecyl side chain is known to encourage chain transfer reactions, which can lead to significant branching and even cross-linking, particularly at temperatures below 90°C. researchgate.netresearchgate.net This tendency to form cross-linked networks is a critical consideration in designing polymerization processes. researchgate.netresearchgate.net

Controlled Radical Polymerization (CRP) Techniques for Tailored Polymers

To achieve precise control over polymer architecture, molecular weight, and functionality, researchers employ controlled radical polymerization (CRP) techniques. Methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are particularly effective for methacrylate monomers like DDMA. chemicalbook.comcolab.ws

RAFT polymerization of lauryl methacrylate has been successfully demonstrated in non-polar media like polyalphaolefin base oil, using agents such as 2-cyano-2-propyl dodecyl trithiocarbonate (B1256668). colab.ws This process yields polymers with well-defined molecular weights and narrow molecular weight distributions (polydispersity). colab.ws Kinetic studies of the RAFT process provide valuable insights into the equilibrium constants governing the addition and fragmentation steps, allowing for finer control over the polymerization. colab.ws Furthermore, novel photo-induced CRP methods, which utilize a combination of a tertiary amine catalyst and a trithiocarbonate under mild UV irradiation, have been developed to polymerize methacrylates with excellent control and high fidelity of the polymer chain ends. rsc.org

Table 1: Polymerization of Dodecyl Methacrylate (DDMA) under Different Conditions

Polymerization Method Initiator / Catalyst Temperature (°C) Observation Reference
Bulk Polymerization AIBN (0.5 wt%) 70 - 90 Autoacceleration (gel effect) observed akjournals.com
Bulk Polymerization AIBN (0.5 wt%) 100 No autoacceleration observed akjournals.com
RAFT Polymerization 2-cyano-2-propyl dodecyl trithiocarbonate Not specified Controlled polymerization, narrow MWD colab.ws

This table is interactive. You can sort and filter the data.

Self-Assembly and Supramolecular Structures of Dodecyl Methacrylate Copolymers

The amphiphilic nature of DDMA-containing copolymers—possessing both hydrophobic dodecyl chains and hydrophilic segments—drives their self-assembly into complex supramolecular structures in solution. For instance, amphiphilic random copolymers incorporating dodecyl chains can spontaneously form vesicles in aqueous environments, a process governed by the interplay of hydrophobic interactions and hydrogen bonding. nih.gov

In block copolymers, such as poly(3-dodecylthiophene)-block-poly(methyl methacrylate) (P3DDT-b-PMMA), the self-assembly is a result of the competition between microphase separation of the distinct polymer blocks and the crystallization of the P3DDT segment. acs.org This competition can be tuned by altering the block copolymer composition, leading to a variety of ordered nanostructures, including spheres, cylinders, and lamellae. acs.org For graft copolymers containing poly(ethylene glycol) (PEG) and dodecyl side chains, the sequence of the monomers along the polymer backbone is a critical determinant of the self-assembly outcome. rsc.orgresearchgate.net Research has shown that a random and statistically uniform distribution of the hydrophilic and hydrophobic units is essential for producing uniform micelles with controlled sizes around 10 nm. rsc.org

Functional Materials Development Utilizing Dodecyl Methacrylate

The unique chemical structure of DDMA makes it an invaluable building block for a wide array of functional materials designed for specific, high-performance applications.

Development of Stimuli-Responsive Polymer Systems

Stimuli-responsive, or "smart," polymers can undergo significant changes in their properties in response to external triggers like temperature, pH, or light. The incorporation of dodecyl groups into a polymer structure can impart thermoresponsive characteristics. nih.gov While DDMA itself is not inherently responsive to stimuli other than temperature, it can be copolymerized with functional monomers that are. For example, dodecyl isocyanate-modified poly(2-hydroxyethyl methacrylate) has been shown to be responsive to ultrasound. nih.gov The general strategy involves combining the robust hydrophobic dodecyl moiety with other chemically active groups to create sophisticated, multi-responsive polymer systems. rsc.orglongdom.orgresearchgate.net

Integration into Nanostructured Materials and Hybrid Composites

Dodecyl methacrylate is frequently used to create advanced nanostructured materials. The polymerization of DDMA within nanoconfined spaces, such as the pores of controlled pore glass, has been shown to alter its reactivity. researchgate.netnist.govnsf.gov Nanoconfinement can suppress the chain transfer reactions that lead to cross-linking in bulk polymerization, offering a method to synthesize linear poly(dodecyl methacrylate) (PDMA) with controlled molecular weights. nist.gov

PDMA can also be grafted from the surface of nanoparticles to create hybrid composites. researchgate.net For example, electron beam-induced "graft-from" polymerization has been used to grow PDMA brushes on silica (B1680970) nanoparticles (SiO2NPs). researchgate.net These functionalized nanoparticles can then be incorporated into a polymer matrix to form nanohybrid coatings with enhanced properties. researchgate.net Another application involves creating phase change materials (PCMs) by dissolving paraffins like eicosane (B133393) within a PDMA matrix. acs.org In this system, the eicosane remains dissolved at elevated temperatures but crystallizes upon cooling, resulting in a material with thermally reversible optical and mechanical properties. acs.org

Role in Hydrophobic and Oleophobic Coatings and Surfaces

One of the most prominent applications of dodecyl methacrylate is in the formulation of water- and oil-repellent surfaces. The long, non-polar dodecyl chain provides excellent hydrophobicity. chemicalbook.commdpi.com Coatings based on PDMA brushes are not only hydrophobic but also exhibit lubricious properties. ethz.ch

Superhydrophobic surfaces, with water contact angles exceeding 150°, can be fabricated by coating substrates like cotton or PET fabrics with DDMA, often using techniques such as dip-coating followed by plasma-induced crosslinking. mdpi.com The durability of these coatings is a key research focus. mdpi.com For creating surfaces that are both hydrophobic and oleophobic, DDMA is often copolymerized with fluorine-containing monomers. mdpi.com For instance, coatings made from copolymers of DDMA and dodecafluoroheptyl methacrylate exhibit excellent repellency to both water and oils, a property that can be fine-tuned by adjusting the monomer ratio in the copolymer. mdpi.com Hybrid coatings that combine PDMA-grafted silica nanoparticles with a polymer binder have achieved water contact angles as high as 152° on paper substrates, demonstrating their potential for creating robust, water-repellent functional surfaces. researchgate.net

Table 2: Contact Angle Measurements for DDMA-based Coatings

Coating System Substrate Water Contact Angle (°) Reference
Dodecyl Methacrylate (plasma crosslinked) Cotton Fabric 156 mdpi.com
Dodecyl Methacrylate (plasma crosslinked) PET Fabric 153 mdpi.com
SiO2NPs-g-PDMA / PVA Paper 152 researchgate.net

This table is interactive. You can sort and filter the data.

Smart Material Systems and Dodecyl Methacrylate Composites Research

Smart materials are designed to respond to external stimuli, such as changes in temperature, pH, or light. Dodecyl Methacrylate is a key ingredient in the formulation of various smart material systems due to its ability to influence the responsiveness and mechanical properties of the resulting polymers.

Application in Sensor and Actuator Development

The incorporation of Dodecyl Methacrylate into polymer matrices has been shown to be advantageous in the development of novel sensors and actuators.

In the realm of sensor technology, DDM is utilized to create hydrogels with enhanced toughness and specific response characteristics. For instance, the copolymerization of acrylamide (B121943) with Dodecyl Methacrylate in an aqueous solution of sodium dodecyl sulfate (B86663) results in tough hydrogels. researchgate.net These hydrogels exhibit a modulus of elasticity of approximately 1 kPa and are more homogeneous than those prepared with conventional chemical crosslinkers. researchgate.net The hydrophobic associations of the dodecyl groups act as dynamic crosslinks, contributing to the material's robustness. researchgate.net Such materials have potential applications in flexible and wearable sensors that can detect various physical and chemical stimuli. Research has also explored the use of lauryl methacrylate (an isomer of dodecyl methacrylate) in creating skin-like hydrogel sensors with high sensitivity and rapid recoverability, demonstrating the potential for these materials in detecting a range of body movements. nih.govresearchgate.net

In actuator development, Dodecyl Methacrylate is used as a soft segment in triblock copolymers. These materials can exhibit electromechanical properties under an electric field. For example, methacrylate-based triblock copolymers with a poly(dodecyl methacrylate) (PDMA) soft middle block have been synthesized to study their electromechanical performance. The properties of these actuators can be tuned by modifying the hard block segments of the copolymer. spie.org The use of DDM-containing polymers in dielectric elastomer actuators (DEAs) is also being explored, as these materials can offer high actuation strains at relatively low voltages, which is a desirable characteristic for artificial muscles and soft robotics. kaist.ac.kr

Application AreaPolymer SystemKey Research FindingReference
Sensors Acrylamide-Dodecyl Methacrylate Copolymer HydrogelExhibits a modulus of elasticity around 1 kPa and enhanced homogeneity due to hydrophobic associations acting as dynamic crosslinks. researchgate.net
Sensors Lauryl Methacrylate-Acrylamide Copolymer HydrogelDemonstrates skin-like characteristics with high strength, rapid recoverability, and high sensitivity, suitable for detecting body movements. nih.govresearchgate.net
Actuators Methacrylate-based Triblock Copolymers with a Poly(dodecyl methacrylate) soft blockElectromechanical properties can be tuned by altering the hard block segments, showing potential for controlled actuation. spie.org
Actuators Dodecyl Methacrylate-based Dielectric ElastomersCapable of high actuation strains at low voltages, making them promising for applications in artificial muscles and soft robotics. kaist.ac.kr

Bio-inspired Materials Development (Material Aspect)

Bio-inspired materials science seeks to mimic the structures and functions of natural materials to create novel materials with enhanced properties. Dodecyl Methacrylate has been employed in the synthesis of such materials, contributing to their structure and functionality.

One notable application is in the creation of nacre-mimetic, or mother-of-pearl-inspired, coatings. Researchers have developed a self-assembly process using a mixture that includes Dodecyl Methacrylate to produce nano-laminated coatings. During the dip-coating process, evaporation induces the formation of micelles, and the organic components, including DDM, are partitioned into the micellar interiors, leading to a layered structure that mimics the architecture of nacre. researchgate.net This approach allows for the environmentally friendly fabrication of functional, high-performance materials.

Furthermore, Dodecyl Methacrylate has been used to modify the surface of natural fibers, such as coir fibers, to enhance their properties. By grafting DDM onto the surface of these fibers, their hydrophilic nature can be transformed into a water-repellent, crystalline surface. researchgate.net Research has shown that a grafting yield of 28–30 wt.% can result in a water contact angle of 148°, indicating superhydrophobicity. researchgate.net This modification significantly expands the potential applications for these natural fibers in areas requiring water resistance. The use of DDM has been found to be more effective in this modification compared to other long-chain hydrocarbon compounds like n-butyl methacrylate and n-octyl acrylate (B77674). researchgate.net

Bio-inspired ApplicationMaterial SystemResearch FindingReference
Nacre-Mimetic Coatings Silica, Surfactant, and Dodecyl Methacrylate mixtureA self-assembly process leads to nano-laminated coatings that mimic the structure of nacre, offering a route to high-performance materials. researchgate.net
Natural Fiber Modification Dodecyl Methacrylate-grafted Coir FibersConverts hydrophilic coir fibers into water-repellent, crystalline fibers with a water contact angle up to 148°. researchgate.net

Computational Modeling and Simulation in Materials Design

Computational tools play a crucial role in modern materials science, enabling the prediction of material properties and guiding the design of new materials. Dodecyl Methacrylate-based polymers have been the subject of such computational studies.

Molecular Dynamics Simulations of Polymer Chains and Interfacial Behavior

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of polymer chains at the atomic and molecular level. While specific MD studies focusing exclusively on poly(dodecyl methacrylate) are part of a broader research area, simulations of poly(alkyl methacrylate)s (PAMAs) provide valuable insights. These studies investigate surface and thin film properties, showing that the ester side-chains of PAMAs tend to segregate to the surface region with a perpendicular orientation. acs.org This surface segregation is more pronounced for polymers with longer alkyl chains like poly(n-butyl methacrylate) and would be expected to be significant for poly(dodecyl methacrylate). acs.org

Simulation FocusPolymer System InvestigatedKey Insight from SimulationReference
Surface and Thin Film Properties Poly(alkyl methacrylate)s (PAMAs)Ester side-chains, particularly longer ones, segregate to the polymer-air interface and orient perpendicularly. acs.org
Conformational Transitions in Solution Poly(methacrylic acid) (PMA)The conformation of the polymer chain is influenced by the degree of ionization and stereoregularity, with compact structures stabilized by hydrogen bonds. chem-soc.siresearchgate.netacs.org
Chain Conformation and Relaxation Dynamics Poly(acrylic acid)-graft-poly(ethylene oxide)-graft-dodecylThe presence of dodecyl side-chains significantly impacts the chain conformation and dynamics in aqueous environments. worktribe.com

Structure-Property Relationship Predictions for Dodecyl Methacrylate-based Polymers

Predicting the properties of polymers from their chemical structure is a major goal in materials science. Quantitative Structure-Activity Relationship (QSAR) and machine learning (ML) models are increasingly being used for this purpose.

Research has focused on developing predictive QSAR models for bacterial biofilm formation on a range of (meth)acrylate-based polymers, including those synthesized from Dodecyl Methacrylate. researchgate.net These models use calculated molecular descriptors of the monomer units to predict the biofilm resistance of the resulting polymers. In one study, a linear correlation was observed between a calculated parameter ("alpha") and the attachment of P. aeruginosa for a range of polymers. researchgate.net

Machine learning models, such as recursive neural networks, are also being employed to predict properties like the glass transition temperature (Tg) of (meth)acrylic copolymers. nih.gov These models can handle complex structural information and account for properties like tacticity and molar composition. nih.gov More advanced ML architectures, including feed-forward neural networks (FFNN), convolutional neural networks (CNN), and recurrent neural networks (RNN), are being developed to establish structure-property relationships for a wide variety of copolymer types, including those with varying monomer sequences. nih.gov These models are trained on datasets of copolymers and can predict properties for new, untested copolymer compositions, accelerating the discovery of materials with desired characteristics.

Prediction FocusModeling ApproachKey FindingReference
Biofilm Formation Quantitative Structure-Activity Relationship (QSAR)A predictive relationship was established between calculated molecular descriptors of monomers, including Dodecyl Methacrylate, and the extent of bacterial biofilm formation on the corresponding polymers. researchgate.net
Glass Transition Temperature Recursive Neural Network (RNN)RNN models can effectively predict the glass transition temperature of (meth)acrylic copolymers by learning from their structured representations. nih.gov
General Copolymer Properties Machine Learning (FFNN, CNN, RNN)Machine learning models can be generalized to predict the properties of various copolymer types by considering both monomer composition and sequence distribution. nih.gov

Mechanistic Studies of Dodecyl Methacrylate Biological Interactions Excluding Human Clinical and Adverse Effects

Molecular-Level Interactions with Biomacromolecules in Environmental Systems

The primary molecular interaction governing the fate of dodecyl methacrylate (B99206) in microbial systems is its enzymatic hydrolysis. This process is catalyzed by ester-cleaving enzymes produced by a wide range of microorganisms.

Enzyme-Substrate Binding Dynamics in Microbial Degradation Pathways

The biodegradation of dodecyl methacrylate is initiated by the enzymatic cleavage of its ester bond, a reaction catalyzed by carboxylesterases, which include esterases (EC 3.1.1.1) and lipases (EC 3.1.1.3). nih.gov These enzymes, belonging to the α/β hydrolase superfamily, are responsible for the hydrolysis of DDMA into methacrylic acid and dodecanol (B89629). nih.govmdpi.com This initial breakdown is a critical step, as the high molecular weight and hydrophobicity of the parent molecule prevent it from passing through the microbial cell membrane. mdpi.com

The kinetics of this enzymatic hydrolysis can be described by the Michaelis-Menten model, which relates the reaction velocity to the substrate concentration. bmglabtech.comijcmas.com While specific kinetic parameters (Kₘ and Vₘₐₓ) for dodecyl methacrylate with microbial enzymes are not extensively documented, studies on analogous p-nitrophenyl (pNP) esters provide insight into the enzyme-substrate dynamics. For instance, the kinetic parameters for an esterase (ML-005) with pNP-butyrate were determined to have a Vₘₐₓ of 59.8 µM/min and a Kₘ of 137.9 µM. frontiersin.org Generally, a low Kₘ value indicates a high affinity of the enzyme for the substrate. bmglabtech.com The rate of hydrolysis is dependent on factors such as temperature and pH, with most microbial esterases showing optimal activity at neutral to slightly alkaline pH. frontiersin.orgcsir.co.za

Substrate Specificity of Microbially Derived Degrading Enzymes

Microbial carboxylesterases exhibit varying degrees of substrate specificity, which influences their efficiency in degrading different esters. The primary distinction between esterases and lipases lies in their preference for the acyl chain length of the substrate. nih.gov

Esterases typically hydrolyze water-soluble esters with short acyl chains (generally fewer than 10 carbon atoms). nih.govcsir.co.za

Lipases , in contrast, preferentially act on water-insoluble long-chain triacylglycerols and esters with longer acyl chains (>C10). nih.govresearchgate.net

Given that dodecyl methacrylate possesses a 12-carbon alkyl chain (dodecyl), it is a suitable substrate for microbial lipases. Studies on cutinases, which are enzymes with properties intermediate between esterases and lipases, have shown that they effectively hydrolyze esters with medium to long fatty acid chains (C10-C18) while showing lower activity towards shorter chains. mdpi.com For example, cutinase from Fusarium solani pisi showed a significantly higher release of medium-chain (C10–C14) acids compared to other microbial lipases. mdpi.com

The substrate specificity of various microbial esterases for p-nitrophenyl (pNP) esters of different chain lengths has been investigated. These studies serve as a model to understand how enzymes might interact with dodecyl methacrylate.

Table 1: Substrate Specificity of Various Microbial Esterases on p-Nitrophenyl (pNP) Esters

EnzymeSource OrganismOptimal Substrate (pNP-ester)Activity on Long-Chain Substrates (≥C10)Reference
Est22MetagenomepNP-butyrate (C4)No activity csir.co.za
CaeABifidobacterium longumpNP-butyrate (C4)Reduced activity on pNP-dodecanoate (C12) frontiersin.org
BaCEBacillus aryabhattaipNP-butyrate (C4)No detectable activity researchgate.net
ML-005MetaproteomepNP-butyrate (C4)Not specified, but active on short chains frontiersin.org

As shown in Table 1, many characterized microbial esterases show a preference for short-to-medium chain esters and have limited or no activity on long-chain esters like pNP-dodecanoate (C12), which is structurally analogous to dodecyl methacrylate. This suggests that lipases or specialized esterases are the primary enzymes responsible for the initial hydrolysis of DDMA in the environment.

Membrane Permeation and Intracellular Transport Mechanisms in Microorganisms

The large, hydrophobic nature of the intact dodecyl methacrylate molecule prevents its direct passage across the phospholipid bilayer of microbial cell membranes. mdpi.com However, its interaction with the membrane is a critical aspect of its biological activity. The hydrophobic dodecyl tail can partition into the lipid bilayer, disrupting the membrane's structural integrity and fluidity. miljodirektoratet.no This partitioning can lead to increased membrane permeability. core.ac.uk

The actual uptake of carbon from dodecyl methacrylate by microorganisms occurs after its extracellular degradation. The enzymatic hydrolysis of DDMA yields methacrylic acid and dodecanol. nih.gov These smaller, more polar molecules can then be transported into the cell.

Dodecanol: This long-chain alcohol can be transported into the cell and subsequently oxidized by alcohol dehydrogenases to dodecanal (B139956) and then to dodecanoic acid (lauric acid). nih.gov

Methacrylic Acid: This water-soluble compound can be transported across the cell membrane, potentially through transporters for short-chain fatty acids.

Once inside the cell, these breakdown products are funneled into central metabolic pathways. Dodecanoic acid enters the β-oxidation pathway to produce acetyl-CoA, which can then be used for energy production in the citric acid cycle or as a building block for cellular components. nih.gov Methacrylic acid is also metabolized via pathways that lead to intermediates of the citric acid cycle. nih.gov

Studies on polymers containing dodecyl groups have shown that they can cause significant permeabilization of both the outer and inner (cytoplasmic) membranes of bacteria, which can lead to cell death. frontiersin.orgsigmaaldrich.cn This disruption is a key mechanism of the antimicrobial activity observed for certain dodecyl methacrylate-containing polymers.

Mechanistic Insights into Environmental Sorption and Desorption Processes on Biological Surfaces

Sorption, the adhesion of molecules to a surface, is a key process influencing the environmental concentration and bioavailability of dodecyl methacrylate. As a hydrophobic compound (log Pow ≈ 6.77), DDMA has a strong tendency to adsorb to organic matter and the surfaces of microbial cells (biomass). researchgate.netresearchgate.net

The initial step in the microbial degradation process is the attachment of microorganisms to the polymer surface, often leading to the formation of a biofilm. nih.govresearchgate.net The sorption of DDMA onto these biological surfaces is governed by several interactions:

Hydrophobic Interactions: The long dodecyl chain of the molecule is the primary driver for its adsorption onto the hydrophobic components of microbial cell walls and extracellular polymeric substances (EPS) within biofilms. nih.govrsc.org

Electrostatic Interactions: While DDMA itself is neutral, functional groups on the microbial surface (e.g., carboxyl, phosphate (B84403) groups) can interact with the molecule. rsc.org

The process of sorption can be described by isotherm models, such as the Langmuir or Freundlich models, which relate the amount of sorbed material to its concentration in the surrounding medium at equilibrium. mdpi.comepa.gov While specific isotherm data for DDMA on microbial biomass are scarce, studies with similar hydrophobic compounds and anionic surfactants (like sodium dodecylbenzene (B1670861) sulfonate) show that sorption is significant and can be influenced by factors like pH, ionic strength, and the presence of other organic molecules. rsc.org

Desorption, the release of the sorbed compound, can occur, but for highly hydrophobic substances like DDMA, the equilibrium often favors the sorbed state. The enzymatic degradation of the sorbed DDMA by extracellular enzymes can be considered a form of "biological desorption," as it transforms the molecule into more soluble products (methacrylic acid and dodecanol) that can then diffuse away from the surface or be taken up by the cell.

Bioavailability Dynamics and Microbial Uptake in Environmental Systems

Bioavailability refers to the fraction of a chemical in the environment that is accessible for uptake and degradation by microorganisms. nih.gov For a hydrophobic and poorly soluble compound like dodecyl methacrylate, bioavailability is a major limiting factor for its biodegradation. miljodirektoratet.no

Several factors influence the bioavailability of DDMA in environmental systems:

Water Solubility: DDMA has very low water solubility, which restricts its availability to microorganisms in the aqueous phase. Degradation primarily occurs at the interface between the solid/liquid DDMA phase and the microbial cells.

Sorption: Strong adsorption to soil organic matter, sediments, and microbial biomass can sequester DDMA, reducing its concentration in the water phase and thus its accessibility for microbial attack. nih.govnih.gov

Physical Form: The surface area of the DDMA-containing material plays a crucial role. Larger surface areas allow for more efficient colonization by microorganisms and greater access for extracellular enzymes. mdpi.com

Microbial Factors: The presence of a diverse microbial community with the necessary enzymes (lipases, esterases) is essential. miljodirektoratet.no Some microbes can produce biosurfactants, which can emulsify hydrophobic compounds like DDMA, increasing their surface area and apparent solubility, thereby enhancing their bioavailability and degradation rate.

Microbial uptake, as detailed in section 6.2, is contingent upon the initial extracellular degradation of DDMA. The process can be summarized in the following steps:

Adhesion: Microorganisms adhere to the surface of the DDMA-containing material. researchgate.net

Enzymatic Attack: Extracellular lipases and esterases are secreted, which hydrolyze DDMA at the surface. mdpi.com

Transport of Metabolites: The breakdown products, methacrylic acid and dodecanol, are transported into the microbial cell. nih.gov

Intracellular Metabolism: The metabolites are utilized as carbon and energy sources through central metabolic pathways. nih.gov

Therefore, the dynamics of bioavailability and microbial uptake are intricately linked to the compound's physicochemical properties, the characteristics of the environmental matrix, and the metabolic capabilities of the present microbial communities.

Regulatory Science and Policy Research Associated with Chemical Compounds Like Dodecyl Methacrylate

Scientific Principles Underpinning Chemical Substance Regulation

The foundation of modern chemical regulation lies in a thorough, science-based evaluation of potential risks to human health and the environment. This involves rigorous data generation and sophisticated assessment methodologies to understand a chemical's behavior and effects.

The environmental risk evaluation of Dodecyl Methacrylate (B99206) and similar long-chain methacrylate esters relies on a combination of experimental data and predictive modeling. Key aspects of data generation and assessment include evaluating the substance's environmental fate—how it moves and transforms in the environment—and its potential ecotoxicological effects on various organisms.

Environmental Fate:

The environmental persistence of methacrylates is generally low due to two primary degradation pathways: biodegradation and photodegradation. mpausa.org

Biodegradation: In aquatic environments, methacrylates are readily biodegradable by microorganisms found in water and sewage treatment plants. mpausa.org Laboratory studies have demonstrated complete mineralization, indicating that these substances are unlikely to persist or enter the food chain. mpausa.org

Photodegradation: In the atmosphere, Dodecyl Methacrylate is expected to react with photochemically produced hydroxyl radicals and ozone. mpausa.org The atmospheric half-life for the reaction of methacrylate esters with hydroxyl radicals tends to decrease with increasing molecular weight. mpausa.org For reactions with ozone, the atmospheric half-life is estimated to be approximately one day for all esters. mpausa.org These rapid degradation processes suggest that Dodecyl Methacrylate does not have a significant potential for ozone depletion or global warming. mpausa.org

Ecotoxicity Assessment:

The potential for a chemical to cause harm to aquatic organisms is a critical component of its environmental risk assessment. For methacrylates, toxicity generally increases with growing lipophilicity and molecular size. mpausa.org This trend is consistent across different trophic levels, including algae, daphnia (water fleas), and fish. mpausa.org

A safety data sheet for Lauryl Methacrylate indicates that it is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. coleparmer.com However, a broader assessment by the OECD on a category of short-chain alkyl methacrylates concluded that while they can be hazardous to the environment, their rapid biodegradation and limited potential for bioaccumulation make them a low priority for further work. mpausa.org

The following table summarizes aquatic toxicity data for some methacrylates, illustrating the range of effects observed.

ChemicalOrganismTest DurationEndpointValue (mg/L)Reference
Methacrylic AcidOncorhynchus mykiss (Rainbow Trout)96hLC5085 oecd.org
Methacrylic AcidDaphnia magna48hEC50>130 oecd.orgosti.gov
Methacrylic AcidSelenastrum capricornutum (Algae)72hEC5045 oecd.org
Methyl MethacrylateOncorhynchus mykiss (Rainbow Trout)96hLC50>79 osti.gov
Methyl MethacrylateDaphnia magna48hEC5069 osti.gov
Butyl MethacrylatePimephales promelas (Fathead Minnow)96hLC5011 osti.gov
Butyl MethacrylateDaphnia magna48hEC5032 osti.gov

LC50: Lethal concentration for 50% of the test population. EC50: Effective concentration for 50% of the test population.

Exposure assessment is a critical step in determining the potential risk of a chemical. It involves identifying the sources, pathways, routes, and magnitude of human and environmental exposure. For industrial chemicals like Dodecyl Methacrylate, which is used in the production of plastics, coatings, and adhesives, exposure can occur during manufacturing, processing, and use of the final products. mpausa.org

Advances in exposure assessment methodologies are moving towards more sophisticated and realistic models. For occupational settings, this includes the development of more refined air monitoring techniques. For instance, methods for determining methyl methacrylate in the air involve gas chromatography with flame ionization detection after adsorption on specialized materials. nih.gov These methods allow for the accurate measurement of workplace exposure levels.

For consumer and environmental exposure, there is a growing emphasis on using predictive models to estimate exposure levels from various sources, especially when empirical data is scarce. These models consider factors such as the chemical's physical-chemical properties (e.g., vapor pressure, water solubility), its use patterns, and its environmental fate characteristics. nih.gov

Integration of Scientific Advancements into Regulatory Frameworks (e.g., REACH)

Regulatory frameworks like the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) are designed to incorporate the latest scientific advancements to ensure a high level of protection for human health and the environment. cir-safety.org For substances like Dodecyl Methacrylate, this means leveraging predictive modeling and alternative testing methods to fulfill data requirements and conduct robust risk assessments.

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) models, plays a crucial role in modern regulatory science. nih.govfrontiersin.org QSAR models are mathematical models that relate the chemical structure of a substance to its biological activity or environmental fate. nih.gov They are used to predict the properties of chemicals for which experimental data is lacking, thereby reducing the need for animal testing and providing a cost-effective means of risk assessment. frontiersin.orgeuropa.eu

For acrylates and methacrylates, QSAR models have been developed to predict various toxicological endpoints, including mutagenicity and ecotoxicity. nih.govtandfonline.com For example, models have been constructed to predict acute fish and daphnia toxicity based on descriptors such as partial charges on the atoms of the molecule. tandfonline.com While these models can be practical for predicting acute toxicity, their applicability may vary for different subclasses of methacrylates. tandfonline.com

The development of such models is an iterative process, with ongoing research to improve their predictive accuracy and expand their applicability to a wider range of chemical structures and toxicological endpoints. mdpi.com

There is a strong global push to reduce, refine, and replace the use of animals in toxicity testing. This has led to the development and validation of a variety of alternative test methods, including in vitro (test tube) and in chemico (chemical reaction) assays. mdpi.com

For skin sensitization, a key toxicological endpoint for methacrylates, several alternative methods have been developed and are gaining regulatory acceptance. mdpi.com Dodecyl Methacrylate (Lauryl Methacrylate) has been identified as a strong sensitizer (B1316253) in guinea pig studies. nih.gov Alternative methods for assessing skin sensitization are based on key events in the adverse outcome pathway (AOP) for this endpoint. These methods include: mdpi.com

Direct Peptide Reactivity Assay (DPRA): An in chemico method that measures the reactivity of a chemical with synthetic peptides containing cysteine and lysine, mimicking the initial step of skin sensitization where the chemical binds to skin proteins. ovid.com

ARE-Nrf2 Luciferase Test Methods: In vitro cell-based assays that measure the activation of the Keap1-Nrf2-ARE pathway, a key cellular response to sensitizing chemicals. ovid.com

Dendritic Cell Activation Tests: In vitro assays that measure the activation of dendritic cells, which play a crucial role in the immune response leading to sensitization. ovid.com

Studies comparing these in vitro tests with traditional animal test data for a series of methacrylate esters have shown a strong correlation, supporting their use in a weight-of-evidence approach for hazard identification. ovid.com

Research on Regulatory Data Quality and Availability in Chemical Dossiers

The quality and availability of data in regulatory dossiers submitted under frameworks like REACH are critical for ensuring the robustness of chemical risk assessments. For large categories of chemicals like methacrylates, "read-across" and "category" approaches are often used to fill data gaps. mpausa.orgnih.gov

The read-across approach involves using data from well-studied chemicals (analogues) to predict the properties of structurally similar chemicals for which data is lacking. canada.ca This approach is based on the principle that structurally similar substances are likely to have similar toxicological and ecotoxicological profiles. canada.ca For methacrylate esters, a category approach has been successfully used to assess human health endpoints. nih.gov This is justified by their common functional groups, incremental changes in properties with molecular weight, and similar metabolic pathways involving hydrolysis to methacrylic acid and the corresponding alcohol. nih.gov

The European Chemicals Agency (ECHA) has developed a Read-Across Assessment Framework (RAAF) to provide guidance on the scientifically robust application of this approach. mpausa.org Research has shown that for lower alkyl methacrylate esters, the RAAF criteria can be well-satisfied, allowing for data gaps to be filled with a high degree of confidence. mpausa.org This not only reduces the need for new animal testing but also provides a deeper understanding of the toxicological properties of the entire chemical category. mpausa.org

Assessment of Information Gaps and Data Reliability in Substance Registrations

Under regulatory frameworks such as the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) in Europe, manufacturers and importers of chemical substances like Dodecyl Methacrylate are required to submit extensive data on the substance's properties and hazards. umweltbundesamt.de A critical aspect of the regulatory process involves the assessment of these submissions for information gaps and the reliability of the provided data.

Evaluations of registration dossiers for high tonnage chemicals have revealed that significant data gaps and issues with data quality are not uncommon. A study examining REACH registration dossiers found that for many substances, 12% to 61% of the evaluated datasets for a specific endpoint were marked by a lack of essential information or identified a need for amendment. umweltbundesamt.de This highlights the challenge regulators face in ensuring complete and accurate information is available to assess chemical risks.

A key area of concern in data reliability for the methacrylate class of compounds, which includes Dodecyl Methacrylate, is the interpretation of genotoxicity data. Research has shown a consistent pattern of response for acrylates and methacrylates in mutagenicity tests. nih.gov While these compounds typically show no evidence of point mutations in bacterial tests or in vivo chromosomal aberration studies, they consistently produce positive results in in vitro mammalian cell assays like the mouse lymphoma assay. nih.gov This discrepancy between in vitro and in vivo results raises questions about the biological relevance of the in vitro findings and underscores the importance of a comprehensive data assessment that considers the limitations and concordance of different testing methods. nih.gov The reliability of such data is crucial for an accurate risk assessment, and regulators must carefully weigh the evidence from various sources to avoid misclassification of a substance's hazard profile.

Methodological Approaches to Data Waiving and Adaptation in Regulatory Submissions

Regulatory frameworks like REACH include provisions for data waiving and adaptations to reduce the burden of testing, minimize animal use, and avoid generating redundant data. umweltbundesamt.de These approaches allow registrants to fulfill information requirements without conducting new studies, provided they can be scientifically justified.

One of the primary methods for data waiving is the use of chemical categories and read-across. This approach involves grouping substances with similar structural and toxicological properties. For the methacrylate category, it has been demonstrated that these substances behave as a single chemical class in short-term mutagenicity tests. nih.gov This allows for the genotoxicity profile of a specific compound like Dodecyl Methacrylate to be predicted with confidence based on data from other well-studied methacrylates, thus avoiding unnecessary new testing. nih.gov

Another approach involves the use of Quantitative Structure-Activity Relationships (QSARs). QSARs are computational models that predict the properties of a chemical based on its molecular structure. These models are used as a screening tool to identify substances that may have properties of concern, such as being persistent, bioaccumulative, and toxic (PBT). umweltbundesamt.de For instance, the octanol-water partition coefficient (log KOW), a key indicator for bioaccumulation potential, can be estimated using QSAR models to screen substances before requiring more extensive experimental studies. umweltbundesamt.de

Adaptations also allow for the modification of standard testing protocols. For example, if a substance is known to be highly reactive or polymerizes easily, standard study designs may not be feasible, and alternative evidence can be accepted. Dodecyl Methacrylate is known to have a tendency to polymerize, a factor that must be considered when designing and interpreting toxicological studies. noaa.govnih.gov Justifications for waiving data or adapting test methods are frequently used in regulatory submissions, though their scientific validity is subject to scrutiny by regulatory agencies. umweltbundesamt.de

Interdisciplinary Research in Regulatory Science and Chemical Management Strategies

The effective management of chemical compounds like Dodecyl Methacrylate requires an interdisciplinary approach that integrates insights from toxicology, chemistry, materials science, environmental science, and policy. Regulatory science is not solely focused on hazard identification but also encompasses exposure assessment, risk characterization, and the development of sustainable chemical management strategies.

Research into the lifecycle of products containing methacrylates is a key area of interdisciplinary focus. For example, Dodecyl Methacrylate is used in polymers and resins. geosc.com Recent research in polymer chemistry has focused on enhancing the recyclability of methacrylic resins. rsc.org Studies have shown that modifying the polymer structure can significantly lower the temperature required for depolymerization, allowing for the efficient recovery of the monomer. rsc.org This type of research, combining polymer science and green chemistry, is vital for developing circular economy models for materials containing methacrylates, thereby reducing waste and environmental impact.

In the context of consumer and professional applications, such as in dental materials and cosmetics, interdisciplinary research is crucial for understanding and mitigating risks like allergic sensitization. fda.govresearchgate.net This involves collaboration between toxicologists studying the mechanisms of skin sensitization, materials scientists developing alternative, less sensitizing materials, and regulators who must establish appropriate safety standards and labeling requirements for products containing these substances. researchgate.net The finding that there is significant cross-reactivity between different methacrylates highlights the need for a coordinated management strategy that considers the entire chemical class. researchgate.net

Furthermore, the development of new approach methodologies (NAMs), such as advanced in vitro models and computational toxicology, is a rapidly evolving field in regulatory science. For methacrylates, where discrepancies exist between in vitro and in vivo data, interdisciplinary research is essential to develop and validate NAMs that can more accurately predict human health effects and reduce reliance on animal testing. nih.gov This collaborative effort between toxicologists, chemists, and data scientists is fundamental to advancing chemical risk assessment and ensuring the safe use of compounds like Dodecyl Methacrylate.

Future Directions and Emerging Research Frontiers for Dodecyl Methacrylate Einecs 272 482 2

Integration of Artificial Intelligence and Machine Learning in Chemical and Materials Research

Key Applications of AI/ML in Dodecyl Methacrylate (B99206) Research:

Application Area Description Potential Impact on Dodecyl Methacrylate
Materials Discovery AI algorithms screen and predict the properties of numerous polymer combinations to accelerate the discovery of new materials. resolvemass.ca Faster identification of novel PDDMA-based copolymers or blends with superior performance characteristics.
Property Prediction Machine learning models predict physical, chemical, and mechanical properties based on the polymer's structure. mcgc.comarxiv.org Enables the design of PDDMA with customized properties for specific applications without extensive trial-and-error synthesis. gatech.edu
Process Optimization AI analyzes experimental data to suggest optimal synthesis routes, reaction conditions, and catalysts. resolvemass.ca Increased yield, reduced energy consumption, and minimized waste in the industrial production of DDMA and PDDMA.

Sustainable Production and End-of-Life Management Strategies for Polymeric Materials

The push towards a circular economy has placed a strong emphasis on developing sustainable production methods and effective end-of-life management for polymers, including poly(dodecyl methacrylate).

A key focus is the use of bio-based raw materials to reduce the dependence on fossil fuels. organikkimya.com For instance, lauryl methacrylate, a similar long-chain methacrylate, can be derived from plant oils, suggesting a potential pathway for producing "all-biobased" polymers. acs.org Research into catalysts that can efficiently convert bio-based feedstocks like lactic acid (derived from corn) into acrylates is a promising avenue for the sustainable production of monomers like DDMA. azom.com

Improving the durability and performance of acrylic polymers also contributes to sustainability by extending the lifespan of products and reducing the need for replacements. organikkimya.compolymer-process.com

At the end of a product's life, chemical recycling, specifically pyrolysis, presents a viable method for managing PDDMA waste. Pyrolysis of polymethacrylates can yield high quantities of the original monomer, which can then be purified and reused to create new polymers. acs.orgugent.be Research has shown that the thermal depolymerization of polymethacrylates can achieve near-quantitative conversion back to the monomer. acs.org This process is influenced by the polymer's structure, such as the presence of specific end-groups that can initiate degradation at lower temperatures. ugent.beresearchgate.net

Advanced Characterization Techniques and In Situ Monitoring of Environmental Transformations

A deeper understanding of the properties and environmental fate of poly(dodecyl methacrylate) relies on the application of advanced characterization techniques. These methods provide detailed information about the polymer's molecular structure, morphology, and behavior under various conditions.

Techniques such as Atomic Force Microscopy (AFM), Small-Angle X-ray Scattering (SAXS), Wide-Angle X-ray Scattering (WAXS), and Nuclear Magnetic Resonance (NMR) are crucial for characterizing polymers. numberanalytics.com For instance, NMR spectroscopy can be used to investigate the tacticity (the stereochemical arrangement of monomer units) of a polymer, which in turn influences its thermal properties. acs.org Differential Scanning Calorimetry (DSC) is another key technique for determining thermal properties like the glass transition temperature. acs.orgmdpi.com

In situ monitoring techniques are becoming increasingly important for studying the real-time transformation and degradation of polymers in their environment. researchgate.net These methods allow researchers to observe processes as they happen, providing valuable insights that are not obtainable through traditional ex-situ characterization. frontiersin.org For example, sensor systems based on field-effect devices can monitor the (bio)degradation of polymers in real-time by detecting changes in the material's properties. researchgate.netresearchgate.net Other in situ techniques include various forms of spectroscopy and X-ray diffraction, which can track chemical and structural changes during degradation. frontiersin.orgnih.gov

The development of impedimetric sensors offers a low-cost and robust method for monitoring the degradation of bioresponsive polymers directly within complex environments like soil or in food packaging. purdue.edu This approach has the potential to be adapted for studying the environmental breakdown of PDDMA.

Advanced Characterization and Monitoring Techniques:

Technique Information Provided Relevance to Dodecyl Methacrylate
Nuclear Magnetic Resonance (NMR) Molecular structure, tacticity, and dynamics. numberanalytics.comacs.org Understanding how synthesis conditions affect the structure and properties of PDDMA.
Differential Scanning Calorimetry (DSC) Thermal properties, such as glass transition temperature. acs.orgmdpi.com Assessing the thermal stability and potential applications of PDDMA-based materials.
Atomic Force Microscopy (AFM) High-resolution surface topography and mechanical properties. numberanalytics.com Visualizing the surface of PDDMA films and understanding their mechanical behavior at the nanoscale.
In Situ Sensor Systems Real-time monitoring of (bio)degradation processes. researchgate.netresearchgate.net Studying the environmental fate of PDDMA and the factors that influence its degradation rate.

| X-ray Diffraction (XRD) | Crystalline structure and detection of reaction intermediates. frontiersin.orgnih.gov | Analyzing changes in the polymer's structure during degradation or other chemical transformations. |

Collaborative Research Initiatives and Open Data Sharing Platforms in Chemical Science

The complexity of modern chemical research necessitates a shift towards greater collaboration and data sharing. acdlabs.com Open science initiatives are crucial for accelerating discovery, ensuring the reproducibility of results, and building trust in the scientific process. rsc.org

The challenges associated with managing and sharing large, heterogeneous datasets are significant. acdlabs.com Data may be stored in various formats and locations, hindering access and collaboration. acdlabs.com To address this, platforms and tools are being developed to standardize data and facilitate seamless sharing among research teams, regardless of their physical location. acdlabs.com

Organizations like the Royal Society of Chemistry and the American Chemical Society are actively promoting policies and platforms that encourage the sharing of research data. rsc.orgacs.org They advocate for data to be Findable, Accessible, Interoperable, and Reusable (FAIR). rsc.org The establishment of data repositories, both subject-specific and general, provides a crucial infrastructure for researchers to deposit and access datasets. rsc.org

For a compound like dodecyl methacrylate, collaborative research projects that integrate data from different scientific disciplines can lead to a more comprehensive understanding of its entire lifecycle. nih.gov For example, combining data from synthesis, characterization, application performance, and environmental degradation studies can reveal new insights and drive innovation. nih.gov The development of shared software tools, workflows, and training resources further empowers the scientific community to tackle complex research questions collaboratively. nih.gov

Q & A

Basic Research Questions

Q. How should researchers design experiments to investigate the physicochemical properties of Einecs 272-482-2?

  • Methodological Answer :

Begin with a comprehensive literature review to identify gaps in existing data (e.g., solubility, stability under varying conditions) .

Formulate a hypothesis based on theoretical predictions (e.g., "Higher temperatures will degrade compound purity due to thermal instability").

Define independent (e.g., temperature, pH) and dependent variables (e.g., degradation rate, spectral characteristics) .

Select analytical techniques (e.g., HPLC, NMR) and statistical tools (e.g., ANOVA, error propagation analysis) for data validation .

Include controls (e.g., inert atmosphere for oxidation-sensitive reactions) and replicate experiments to ensure reproducibility .

Q. What are the best practices for synthesizing and characterizing this compound in academic laboratories?

  • Methodological Answer :

Follow peer-reviewed protocols for synthesis, ensuring reagent purity and stoichiometric precision .

Characterize the compound using multiple techniques (e.g., NMR for structure, mass spectrometry for molecular weight, XRD for crystallinity) .

Document all steps in a lab notebook, including deviations from published methods (e.g., solvent substitutions) .

Validate purity via chromatographic methods (e.g., GC-MS retention time matching) and report detection limits .
Table 1 : Common Characterization Techniques

TechniqueParameter MeasuredExample Metrics
NMRStructural confirmationChemical shifts, coupling constants
HPLCPurityRetention time, peak area
TGAThermal stabilityDecomposition temperature

Q. How can researchers ensure reproducibility when studying this compound’s reactivity?

  • Methodological Answer :

Provide detailed experimental protocols, including equipment specifications (e.g., spectrometer model, calibration standards) .

Share raw datasets and processing scripts in supplementary materials .

Use standardized reference materials (e.g., NIST-certified compounds) for instrument calibration .

Collaborate with independent labs for cross-validation of critical results .

Advanced Research Questions

Q. How can contradictory data on this compound’s catalytic behavior be resolved?

  • Methodological Answer :

Conduct a meta-analysis of published studies to identify variables causing discrepancies (e.g., reaction atmosphere, catalyst loading) .

Replicate conflicting experiments under controlled conditions, systematically varying one parameter at a time .

Apply advanced statistical models (e.g., Bayesian inference) to assess the likelihood of alternative hypotheses .

Publish negative results and methodological limitations to contextualize findings .

Q. What strategies integrate computational modeling with experimental data for this compound?

  • Methodological Answer :

Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis spectra .

Validate molecular dynamics (MD) simulations against experimental diffusion coefficients or binding affinities .

Develop hybrid models that iteratively refine computational parameters using empirical data (e.g., adjusting force fields based on NMR results) .

Q. How should researchers design cross-disciplinary studies to explore this compound’s environmental impact?

  • Methodological Answer :

Collaborate with ecotoxicologists to design bioassays (e.g., Daphnia magna toxicity tests) .

Quantify environmental persistence using LC-MS/MS to detect degradation products in simulated ecosystems .

Apply life-cycle assessment (LCA) frameworks to evaluate synthesis pathways’ sustainability .

Q. What methodologies address long-term stability challenges for this compound in storage?

  • Methodological Answer :

Conduct accelerated aging studies under controlled stressors (e.g., humidity, light exposure) .

Monitor degradation via periodic spectroscopic analysis and multivariate regression to predict shelf life .

Compare stability across formulations (e.g., lyophilized vs. solution) and recommend optimal storage conditions .

Data Management and Reporting

Q. How should researchers manage large datasets from this compound studies?

  • Methodological Answer :

Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data organization .

Deposit raw data in repositories (e.g., Zenodo) with unique DOIs and metadata (e.g., instrument settings, sample IDs) .

Provide code for data processing in open-source platforms (e.g., GitHub) to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.